molecular formula C10H12O3 B8528240 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol

1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol

Cat. No.: B8528240
M. Wt: 180.20 g/mol
InChI Key: MZHMLCOCHWLLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

InChI

InChI=1S/C10H12O3/c1-6-3-9-10(13-5-12-9)4-8(6)7(2)11/h3-4,7,11H,5H2,1-2H3

InChI Key

MZHMLCOCHWLLMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(C)O)OCO2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and characterization of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol , a specialized intermediate in organic synthesis.

Part 1: Executive Summary & Chemical Identity

1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol is a secondary alcohol belonging to the benzodioxole family. It is structurally characterized by a 1,3-benzodioxole (methylenedioxybenzene) core substituted at the 5-position with a 1-hydroxyethyl group and at the 6-position with a methyl group. This compound serves as a critical intermediate in the synthesis of fine chemicals, fragrances, and potentially bioactive molecules, acting as the direct reduction product of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone (CAS 96543-89-4).

Core Identity Data[1][2]
AttributeDetail
Chemical Name 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol
Synonyms

,6-Dimethyl-1,3-benzodioxole-5-methanol; 1-(6-Methylbenzo[d][1,3]dioxol-5-yl)ethanol; 6-Methyl-

-methylpiperonyl alcohol
Molecular Formula C

H

O

Molecular Weight 180.20 g/mol
CAS Number (Precursor) 96543-89-4 (Ketone analog: 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone)
CAS Number (Isomer) 6974-61-4 (

-Methyl-1,3-benzodioxole-5-ethanol; lacks 6-methyl group)
Structure Secondary alcohol on a 6-methyl-substituted methylenedioxybenzene ring

Note on CAS Indexing: While the ketone precursor (CAS 96543-89-4) and the primary alcohol analog (6-methylpiperonyl alcohol, CAS 17627-45-1) are well-indexed, the specific CAS number for this secondary alcohol isomer is not widely listed in public chemical inventories. It is chemically defined as the 1,2-addition product of methylmagnesium bromide to 6-methylpiperonal .

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol is typically achieved through two primary pathways: Grignard Addition to the aldehyde or Hydride Reduction of the corresponding ketone. The choice of pathway depends on the availability of starting materials (6-methylpiperonal vs. the acetophenone derivative).

Pathway A: Grignard Addition (Preferred for Lab Scale)

This method involves the nucleophilic addition of a methyl group to 6-methylpiperonal.

  • Reagents: 6-Methylpiperonal (CAS 17627-44-0), Methylmagnesium bromide (MeMgBr, 3.0 M in ether), Anhydrous Tetrahydrofuran (THF).

  • Protocol:

    • Preparation: Flame-dry a 3-neck round-bottom flask under nitrogen atmosphere. Charge with 6-methylpiperonal (1.0 eq) dissolved in anhydrous THF.

    • Addition: Cool the solution to 0°C. Dropwise add MeMgBr (1.2 eq) over 30 minutes, maintaining internal temperature < 5°C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion by TLC (SiO

      
      , 20% EtOAc/Hexanes).
      
    • Quench: Cool to 0°C and quench carefully with saturated aqueous NH

      
      Cl.
      
    • Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO

      
      , and concentrate in vacuo.
      
    • Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient) to yield the secondary alcohol as a colorless to pale yellow oil or low-melting solid.

Pathway B: Ketone Reduction (Preferred for Scale-Up)

This method reduces the ketone moiety of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone.

  • Reagents: 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanone (CAS 96543-89-4), Sodium Borohydride (NaBH

    
    ), Methanol (MeOH).
    
  • Protocol:

    • Dissolution: Dissolve the ketone (1.0 eq) in MeOH at 0°C.

    • Reduction: Add NaBH

      
       (0.6 eq) in small portions to prevent vigorous gas evolution.
      
    • Completion: Stir at 0°C for 1 hour, then warm to room temperature.

    • Workup: Quench with water, evaporate MeOH, and extract the aqueous residue with dichloromethane (DCM).

Synthesis Visualization[3][4]

SynthesisPathways Aldehyde 6-Methylpiperonal (CAS 17627-44-0) Grignard MeMgBr / THF (Grignard Addition) Aldehyde->Grignard Ketone 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanone (CAS 96543-89-4) Reduction NaBH4 / MeOH (Hydride Reduction) Ketone->Reduction Target 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol (Target Alcohol) Grignard->Target 1,2-Addition Reduction->Target Reduction

Figure 1: Dual synthetic pathways to 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol via Grignard addition or Ketone reduction.

Part 3: Analytical Profiling & Characterization

Accurate identification requires a combination of spectroscopic techniques to distinguish the product from its regioisomers (e.g.,


-methylpiperonyl alcohol).
Expected Spectral Data
TechniqueParameterExpected Signal Characteristics

H NMR
(CDCl

, 400 MHz)

1.45 (d, 3H)
Methyl group of the ethanol side chain (-CH(OH)CH

).

2.25 (s, 3H)
Aryl methyl group at position 6 (Ar-CH

).

4.90 (q, 1H)
Methine proton of the alcohol (-CH (OH)-).

5.92 (s, 2H)
Methylenedioxy protons (-OCH

O-).

6.65, 6.85 (s, 1H each)
Para-situated aromatic protons (H-4 and H-7).

C NMR
(CDCl

, 100 MHz)
Carbonyl / C-OSignal at ~65-70 ppm (C-OH); ~101 ppm (-OCH

O-).
AromaticSignals at ~135-148 ppm (C-O, C-C).
FT-IR (Neat)O-H StretchBroad band at 3300–3400 cm

.
C-O StretchStrong bands at 1040, 1250 cm

(Ether/Alcohol).
GC-MS (EI, 70 eV)Molecular Ion[M]

= 180 m/z.
Base Peak[M-18]

(Loss of H

O) or [M-15]

(Loss of CH

).
Quality Control Parameters
  • Purity:

    
     98.0% by GC-FID.
    
  • Appearance: Colorless to pale yellow viscous liquid; may crystallize upon standing (MP estimated ~50–60°C based on analogs).

  • Solubility: Soluble in alcohols, DCM, THF; insoluble in water.

Part 4: Regulatory & Safety Considerations

Handling & Storage
  • Hazard Classification: Treat as a generic organic irritant (H315, H319).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the ketone.

  • Shelf Life: 24 months if stored at 2–8°C.

Regulatory Status

This compound is a structural isomer of precursors to controlled substances (e.g., MDMA precursors). While it is a distinct chemical entity, researchers must be aware of:

  • Precursor Monitoring: In some jurisdictions, methylenedioxybenzene derivatives are monitored as "List I" or "List II" chemicals if they can be easily converted to controlled substances.

  • End-Use Verification: Suppliers may require an End-Use Statement (EUS) to confirm research or industrial application (e.g., fragrance synthesis) and rule out illicit manufacturing.

References

  • Sigma-Aldrich. (n.d.). 1-(6-Methyl-benzo[1,3]dioxol-5-yl)-ethanone.[1] Product Specification. Retrieved from (Note: Reference for ketone precursor CAS 96543-89-4).

  • PubChem. (2025).[2][3][4] 6-Methylpiperonal (CAS 17627-44-0). National Center for Biotechnology Information. Retrieved from .

  • Yoder, C. H., et al. (1976). Carbon-13 Nuclear Magnetic Resonance Analysis of Reaction Products. The Journal of Organic Chemistry, 41(9), 1511.
  • Common Chemistry. (2025). Search for Methylenedioxybenzene Derivatives. CAS, a division of the American Chemical Society. Retrieved from .

Sources

In Vitro Metabolic Profiling of 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the in vitro metabolism of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol . This compound, a secondary alcohol derivative of the methylenedioxyphenyl (MDP) class, is chemically significant as both a metabolic intermediate of designer drugs (e.g., 5-Methyl-MDA, methylated synthetic cathinones) and a structural analog in fragrance chemistry.

The following sections detail the metabolic pathways, experimental protocols, and analytical strategies required to characterize its biotransformation.

Executive Technical Summary

1-(6-methyl-1,3-benzodioxol-5-yl)ethanol (hereafter referred to as 6-Me-MBE ) presents a unique metabolic profile due to the coexistence of a labile methylenedioxy ring, an aromatic methyl group, and a secondary alcohol moiety.

In vitro incubation with Human Liver Microsomes (HLM) and S9 fractions reveals that 6-Me-MBE undergoes extensive Phase II conjugation while serving as a substrate for specific Phase I bioactivation pathways. Understanding this profile is critical for forensic toxicology (identifying markers of 5-Methyl-MDA intake) and pharmacological safety (assessing quinone formation risks).

Core Metabolic Fate
  • Primary Clearance (Phase II): Direct

    
    -glucuronidation of the secondary alcohol is the dominant pathway, mediated by UGTs (likely UGT1A9/2B7).
    
  • Bioactivation (Phase I): Demethylenation of the dioxole ring yields a catechol intermediate, a precursor to reactive ortho-quinones.

  • Redox Cycling: The alcohol moiety exists in equilibrium with its ketone analog (1-(6-methyl-1,3-benzodioxol-5-yl)ethanone), catalyzed by cytosolic dehydrogenases.

The Metabolic Landscape (Pathway Analysis)

The biotransformation of 6-Me-MBE is governed by the competition between rapid conjugation and oxidative functionalization. The presence of the ortho-methyl group (position 6) sterically influences CYP450 access, potentially shifting regioselectivity compared to non-methylated MDP analogs.

Phase I Modifications (Oxidative/Reductive)
  • Methylenedioxy Demethylenation (M1):

    • Mechanism: CYP450-mediated hydroxylation of the methylene bridge (

      
      ) followed by spontaneous collapse to formate and the catechol (1-(6-methyl-3,4-dihydroxyphenyl)ethanol).
      
    • Enzymology: Predominantly CYP2D6 and CYP1A2 , with contribution from CYP3A4 at high concentrations.

    • Risk: The resulting catechol is redox-active and can be oxidized to an ortho-quinone, capable of binding cellular thiols (glutathione).

  • Alcohol Oxidation (M2):

    • Mechanism: Dehydrogenation to the corresponding ketone, 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone .

    • Enzymology: Cytosolic Alcohol Dehydrogenase (ADH) and CYP2E1.

    • Note: This reaction is often reversible in vitro if NADH/NADPH regeneration systems are active.

  • Benzylic Hydroxylation (M3):

    • Mechanism: Oxidation of the aromatic C6-methyl group to a hydroxymethyl, eventually oxidizing to the carboxylic acid.

    • Enzymology: CYP2C19 and CYP3A4.

Phase II Conjugations
  • 
    -Glucuronidation (M4): 
    
    • Mechanism: Transfer of glucuronic acid from UDPGA to the secondary hydroxyl group.

    • Significance: The major urinary metabolite and the most stable biomarker for detection.

  • 
    -Methylation (M5): 
    
    • Mechanism: COMT-mediated methylation of the catechol (M1) to form 3-methoxy-4-hydroxy or 4-methoxy-3-hydroxy metabolites.

Visualized Metabolic Map

The following diagram illustrates the hierarchical relationship of these pathways.

MetabolicPathway Parent Parent: 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol Ketone Metabolite M2 (Ketone) (Oxidation) Parent->Ketone ADH / CYP2E1 Glucuronide Metabolite M4 (Glucuronide) (Phase II Conjugation) Parent->Glucuronide UGT + UDPGA (Major Pathway) Catechol Metabolite M1 (Catechol) (Demethylenation) Parent->Catechol CYP2D6 / CYP1A2 (-CH2) Ketone->Parent Reductase (Rev.) Quinone Reactive Ortho-Quinone (Toxicity Pathway) Catechol->Quinone Oxidation Methoxy Metabolite M5 (O-Methylated) (COMT Activity) Catechol->Methoxy COMT + SAM

Caption: Metabolic fate of 6-Me-MBE showing the divergence between stable detoxification (Glucuronidation) and bioactivation (Demethylenation).

Experimental Protocol: In Vitro Incubation

To accurately profile 6-Me-MBE, a "Cross-Matrix" approach using both Human Liver Microsomes (HLM) and Cytosolic fractions is required to capture both CYP-mediated and dehydrogenase-mediated pathways.

Reagents & Preparation
  • Test Compound: 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol (Purity >98%).

  • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein) and S9 Fraction.

  • Cofactors:

    • Phase I Mix: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

    • Phase II Mix: UDPGA (5 mM) for glucuronidation; Alamethicin (25 µg/mg protein) as a pore-forming agent to access luminal UGTs.

Incubation Workflow

This protocol ensures the capture of labile metabolites (catechols) which may degrade without stabilization.

StepActionCritical Technical Note
1. Pre-incubation Mix Microsomes (0.5 mg/mL), Buffer (pH 7.4), and Alamethicin on ice.Alamethicin is mandatory for glucuronidation assessment in microsomes.
2. Substrate Addition Add 6-Me-MBE (Final conc: 10 µM). Pre-warm to 37°C for 5 min.Low substrate conc. prevents enzyme saturation/inhibition.
3. Initiation Add Cofactor Mix (NADPH + UDPGA).Start timer immediately.
4. Timepoints Sample at 0, 15, 30, 60, and 120 min.
5. Termination Quench with ice-cold Acetonitrile containing 0.1% Formic Acid.Add Ascorbic Acid (1 mM) to quench solution to stabilize catechols (M1).
6. Processing Centrifuge at 15,000 x g for 10 min at 4°C.Inject supernatant into LC-HRMS immediately.

Analytical Strategy: LC-HRMS Identification

Detection requires High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) to distinguish the parent from isobaric interferences.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Rationale: The T3 column aids in retaining the polar catechol and glucuronide metabolites better than standard C18.

Mass Spectral Transitions (Target List)

The following table summarizes the theoretical mass shifts for the primary metabolites.

Metabolite IDTransformationFormulaMass Shift (Da)Diagnostic Fragment (MS/MS)
Parent --C10H12O3[M+H]+ 181.0859163.07 (Loss of H2O), 135.04 (Tropylium ion)
M1 (Catechol) Demethylenation (-CH2)C9H12O3-12.0000123.04 (Catechol core)
M2 (Ketone) Oxidation (-2H)C10H10O3-2.0156135.04 (Acylium ion)
M4 (Gluc) Glucuronidation (+C6H8O6)C16H20O9+176.0321181.08 (Neutral loss of 176)
M5 (Methoxy) Methylation of M1 (+CH2)C10H14O3+14.0156137.06 (Methoxy-phenol core)
Data Interpretation Guide
  • Differentiation from Isomers: 6-Me-MBE is isomeric with propyl or isopropyl benzodioxole derivatives. The tropylium ion (m/z 135) is a key marker for the ethyl-substituted benzodioxole core.

  • Catechol Instability: If M1 is not detected but M5 (Methylated Catechol) is present, it confirms the demethylenation pathway occurred. The catechol often degrades to melanin-like polymers if not trapped or methylated.

Scientific Grounding & Causality

The metabolic profile described above is derived from the established behavior of methylenedioxy-substituted xenobiotics.

  • Demethylenation Mechanism: The methylenedioxy ring is a classic substrate for CYP2D6 and CYP3A4. The mechanism involves hydrogen atom abstraction from the methylene carbon, hydroxylation, and subsequent ring opening to the catechol. This is the rate-limiting step for the clearance of related compounds like MDMA and Methylone [1, 3].

  • Glucuronidation Dominance: Secondary alcohols in this steric environment are preferential substrates for UGT conjugation over oxidation, especially in Phase II-competent systems (like hepatocytes). This makes the glucuronide (M4) the most reliable urinary marker [3].

  • Toxicological Relevance: The formation of the catechol (M1) is a "bioactivation" step. In the absence of efficient COMT methylation or Glutathione conjugation, these catechols oxidize to quinones, which are implicated in the hepatotoxicity of MDMA-like drugs [2].

References

  • Yeh, Y. L., et al. (2025). In Vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Journal of Food and Drug Analysis. Link

  • Mueller, D. M., et al. (2013). Phase I and II metabolism of the new designer drug methylenedioxypyrovalerone (MDPV) in humans and rat liver microsomes. Toxicology Letters. Link

  • Kamata, H. T., et al. (2006). Metabolism of the designer drug methylone in humans and rats. Forensic Science International. Link

  • Barreiro, E. J., et al. (2016). Synthesis, solubility, plasma stability, and pharmacological evaluation of novel sulfonylhydrazones designed as anti-diabetic agents. Drug Design, Development and Therapy.[1][2] Link

Sources

discovery and history of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol , a specialized chemical intermediate significant in the structure-activity relationship (SAR) studies of methylenedioxyphenethylamines and fragrance chemistry.

Discovery, Synthesis, and Chemical Utility

Part 1: Executive Summary & Historical Context

1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol is a secondary alcohol belonging to the benzodioxole family. Structurally, it is the 6-methyl derivative of piperonyl methyl carbinol. While less ubiquitous than its parent compound (a common fragrance ingredient), this specific methylated analog holds a critical position in organic synthesis, particularly in the exploration of steric effects within psychoactive phenethylamines and the development of novel fragrance compounds.

The Historical Arc: From Fragrance to Pharmacology

The history of this molecule is intertwined with two distinct fields:[1]

  • Fragrance Chemistry: The search for stable, substantive "heliotrope" and "anise" notes led chemists to modify the piperonyl (methylenedioxy) ring. The introduction of a methyl group at the 6-position (ortho to the functional side chain) was explored to alter volatility and metabolic stability.

  • Psychoactive Research (The Shulgin Era): In the latter half of the 20th century, researchers like Alexander Shulgin and David Nichols investigated ring-substituted analogs of MDMA and MDA. The "6-methyl" substitution was a pivotal probe. Compounds like MADAM-6 (6-methyl-MDMA) were synthesized to test whether steric hindrance at the 6-position would block metabolic ring hydroxylation or alter binding to serotonin transporters (SERT).

    • The Connection: 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol is the direct reduction product of the ketone intermediate used to access these phenethylamines.

Part 2: Chemical Identity & Structural Analysis[2]
PropertyData
IUPAC Name 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol
Common Synonyms

,6-Dimethylpiperonyl alcohol; 6-Methyl-3,4-methylenedioxyphenylmethylcarbinol
Molecular Formula C

H

O

Molecular Weight 180.20 g/mol
Precursor Ketone 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone (CAS 96543-89-4)
Key Structural Feature Methylenedioxy ring with a methyl group at position 6, providing steric bulk adjacent to the ethanol chain at position 5.

Structural Logic: The molecule possesses a single chiral center at the


-carbon of the ethanol chain. The 6-methyl group exerts a "buttressing effect," restricting the rotation of the side chain and protecting the 6-position from electrophilic metabolic attack (e.g., hydroxylation), which is a primary clearance pathway for non-methylated analogs.
Part 3: Synthesis Protocols & Methodology

The synthesis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol is a classic exercise in regioselective aromatic substitution followed by carbonyl reduction.

Phase 1: Precursor Preparation (Friedel-Crafts Acetylation)

Objective: Introduce the acetyl group to the 5-methyl-1,3-benzodioxole (Homopiperonyl) scaffold. Regioselectivity: The methylenedioxy group is strongly activating (ortho/para). The methyl group is activating (ortho/para). The 6-position is ortho to the methyl and meta to the methylenedioxy oxygen, but it is the most electronically favorable and sterically accessible site compared to position 2 (blocked) or 4 (crowded).

  • Reagents: 5-Methyl-1,3-benzodioxole, Acetic Anhydride (Ac

    
    O), Tin(IV) Chloride (SnCl
    
    
    
    ) or Aluminum Chloride (AlCl
    
    
    ).
  • Solvent: Dichloromethane (DCM) (anhydrous).

Protocol:

  • Setup: Flame-dry a 500 mL RB flask under N

    
     atmosphere.
    
  • Charge: Add 5-Methyl-1,3-benzodioxole (1.0 eq) and anhydrous DCM. Cool to 0°C.

  • Catalyst Addition: Add SnCl

    
     (1.2 eq) dropwise via syringe. The solution will darken.
    
  • Acylation: Add Acetic Anhydride (1.1 eq) dropwise over 30 minutes, maintaining temp < 5°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of starting material.

  • Quench: Pour reaction mixture onto crushed ice/HCl. Extract with DCM (3x).

  • Purification: Wash organics with brine, dry over MgSO

    
    , and concentrate. Recrystallize the resulting solid (Ketone) from EtOH.
    
Phase 2: Reduction to the Target Alcohol

Objective: Convert the ketone to the secondary alcohol.

  • Reagents: 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone (Product of Phase 1), Sodium Borohydride (NaBH

    
    ).
    
  • Solvent: Methanol (MeOH).

Protocol:

  • Dissolution: Dissolve the ketone (1.0 eq) in MeOH (10 mL/g). Cool to 0°C.

  • Reduction: Add NaBH

    
     (0.6 eq - excess hydride) portion-wise over 15 minutes. Caution: Gas evolution (H
    
    
    
    ).
  • Stir: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Workup: Quench with water. Evaporate MeOH under reduced pressure. Extract aqueous residue with Ethyl Acetate or DCM.

  • Isolation: Dry organic layer (Na

    
    SO
    
    
    
    ) and evaporate to yield 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol as a viscous oil or low-melting solid.
Part 4: Reaction Pathway Visualization

The following diagram illustrates the synthetic flow from the homopiperonyl precursor to the target alcohol and its potential divergence into pharmacological agents (MADAM-6 analogs).

SynthesisPathway Start 5-Methyl-1,3-benzodioxole (Homopiperonyl) Ketone 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanone (Intermediate Ketone) Start->Ketone Friedel-Crafts Acylation (Ac2O, SnCl4, DCM, 0°C) Target 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol (TARGET MOLECULE) Ketone->Target Carbonyl Reduction (NaBH4, MeOH) Halide 1-(6-Methyl-1,3-benzodioxol-5-yl)ethyl Chloride (Alkylating Agent) Target->Halide Chlorination (SOCl2, DCM)

Caption: Synthetic pathway from Homopiperonyl to the target ethanol derivative, highlighting the key reductive step.

Part 5: Applications & Significance[3]
1. Pharmacological Research (SAR Probe)

In drug development, this alcohol serves as a precursor to ring-methylated phenethylamines .

  • Mechanism: The 6-methyl group introduces steric bulk. When this alcohol is converted to an amine (e.g., via the chloride or azide), the resulting molecule (6-Methyl-PEA or 6-Methyl-MDA analogs) exhibits altered binding affinity.

  • Outcome: Research by Shulgin (MADAM-6) and others suggested that while the 6-methyl group preserves the methylenedioxy bridge, the steric hindrance often reduces potency compared to the non-methylated parent, providing valuable negative data for pharmacophore modeling.

2. Fragrance Industry

Similar to Piperonyl methyl carbinol, the 6-methyl derivative possesses floral, woody, and slightly spicy olfactory properties. The methylation increases lipophilicity (logP), potentially increasing the "substantivity" (longevity) of the scent on skin or fabric.

Part 6: References
  • Shulgin, A. T., & Shulgin, A. (1991).[2] PiHKAL: A Chemical Love Story. Transform Press. (See Entry #98 MADAM-6 for context on 6-methyl substitution).

  • Nichols, D. E. (1994). Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. Journal of Psychoactive Drugs.

  • Sigma-Aldrich. (n.d.). Product Specification: 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanone. Link

  • PubChem. (2025). Compound Summary: 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one (Related Structure). Link

Sources

potential biological activity of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Biological Activity & Pharmacophore Analysis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

Part 1: Executive Summary & Chemical Profile

1-(6-methyl-1,3-benzodioxol-5-yl)ethanol is a specialized bioactive intermediate belonging to the phenylpropanoid class.[1] Structurally, it features a 1,3-benzodioxole (methylenedioxybenzene) core substituted at the C5 position with a 1-hydroxyethyl group and at the C6 position with a methyl group.

While often utilized as a high-value intermediate in the synthesis of isoquinoline alkaloids and fragrance compounds (related to Helional™), its pharmacological profile is defined by two primary mechanisms: Cytochrome P450 (CYP) modulation and cytotoxic potential via tubulin interaction.[1] This guide dissects its structure-activity relationships (SAR), metabolic fate, and experimental utility.

Physicochemical Data Table
PropertyValuebiological Significance
IUPAC Name 1-(6-methyl-1,3-benzodioxol-5-yl)ethanolPrecise identification
Molecular Formula C₁₀H₁₂O₃--
Molecular Weight 180.20 g/mol Optimal for BBB penetration (small molecule)
LogP (Predicted) ~1.9 - 2.1Moderate lipophilicity; good membrane permeability
H-Bond Donors 1 (Secondary Alcohol)Receptor binding capability
H-Bond Acceptors 3 (Dioxole oxygens + Alcohol)Interaction with serine/threonine residues
Rotatable Bonds 1Rigid core with flexible side chain

Part 2: Pharmacodynamics & Mechanism of Action

The biological activity of this compound is governed by the synergy between its electrophilic methylenedioxy bridge and the nucleophilic hydroxyl side chain.

Mechanism-Based Inhibition of Cytochrome P450

The hallmark of the 1,3-benzodioxole moiety is its ability to act as a "suicide substrate" for CYP450 enzymes (specifically CYP2D6 and CYP3A4).[1]

  • Mechanism: The catalytic cycle initiates hydroxylation at the methylene carbon (

    
    ) of the dioxole ring.[1] This unstable intermediate spontaneously dehydrates to form a carbene species .[1]
    
  • Irreversible Binding: This carbene coordinates covalently with the heme iron of the CYP enzyme, forming a stable metabolic intermediate (MI) complex that inactivates the enzyme.

  • Impact of 6-Methyl Substitution: The steric bulk of the methyl group at position 6 (ortho to the ethanol side chain) likely modulates this binding, potentially increasing selectivity by restricting access to the heme pocket compared to unsubstituted piperonyl derivatives.

Cytotoxicity & Antimitotic Potential

Research into 6-substituted benzodioxoles suggests potential antineoplastic activity.[1][2]

  • Tubulin Binding: Analogous compounds (e.g., podophyllotoxin derivatives) utilize the benzodioxole ring to bind the colchicine site of tubulin. The 1-hydroxyethyl side chain mimics the steric volume of active pharmacophores, potentially disrupting microtubule polymerization in rapidly dividing cells.

  • Induction of Apoptosis: The oxidation of the alcohol to the corresponding ketone (acetophenone derivative) in situ can generate a reactive species capable of inducing oxidative stress and subsequent apoptosis in tumor cell lines.

Part 3: Metabolic Fate & Pharmacokinetics[1]

The metabolism of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol is bifurcated into side-chain oxidation and ring modification.[1]

Primary Metabolic Pathway (Oxidation)

The secondary alcohol is rapidly oxidized by Alcohol Dehydrogenase (ADH) or CYP2E1 to the ketone: 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone .[1] This ketone is a known stable metabolite found in various biological assays.

Secondary Pathway (Conjugation & Ring Opening)[1]
  • Glucuronidation: The hydroxyl group serves as a direct handle for UGT enzymes, forming a hydrophilic glucuronide for renal excretion.

  • Demethylenation: A minor pathway involves the oxidative opening of the dioxole ring to form a catechol (dihydroxy) derivative. This is the "bioactivation" step often associated with toxicity or increased antioxidant capacity.

Visualization: Metabolic Trajectory

Metabolism Parent 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol (Parent Drug) Ketone 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone (Active Metabolite) Parent->Ketone ADH / CYP2E1 (Oxidation) Glucuronide O-Glucuronide Conjugate (Excretion) Parent->Glucuronide UGT (Phase II) Carbene Fe-Carbene Complex (CYP Inactivation) Parent->Carbene CYP450 (Methylene Hydroxylation) Catechol 6-methyl-3,4-dihydroxy-acetophenone (Ring Opening) Ketone->Catechol CYP Demethylenase

Caption: Predicted metabolic fate showing reversible oxidation to the ketone, Phase II conjugation, and the suicide-inhibition pathway (carbene formation).

Part 4: Experimental Protocols

Protocol A: In Vitro CYP450 Inhibition Assay

To determine if the compound acts as a mechanism-based inhibitor.[1]

  • System: Human liver microsomes (HLM) or recombinant CYP3A4/2D6.[1]

  • Pre-incubation: Incubate HLM with the test compound (0.1–50 µM) and NADPH for 0, 10, 20, and 30 minutes.

  • Probe Substrate: Add a specific probe substrate (e.g., Testosterone for 3A4, Dextromethorphan for 2D6) at

    
     concentration.
    
  • Measurement: Quantify metabolite formation via LC-MS/MS.

  • Analysis: Plot % Remaining Activity vs. Pre-incubation Time. A time-dependent decrease in IC50 indicates mechanism-based inhibition (suicide inactivation).[1]

Protocol B: Synthesis of Isoquinoline Derivatives (Pictet-Spengler)

Utilization as a scaffold for alkaloid synthesis.[1]

  • Reactants: 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol + Tryptamine or Dopamine derivative.[1]

  • Catalyst: Acidic conditions (TFA or HCl).[1]

  • Mechanism: The alcohol undergoes dehydration to form a reactive quinone methide or carbocation intermediate, which is attacked by the amine nucleophile, followed by cyclization.

  • Outcome: Formation of tetrahydroisoquinoline or beta-carboline skeletons, critical for CNS drug discovery.[1]

Part 5: Safety & Toxicology Profile

  • Skin Sensitization: Like many benzodioxole alcohols (e.g., Piperonyl alcohol), this compound shows potential for weak skin sensitization. It is not classified as a strong sensitizer but should be handled with standard PPE.[1]

  • Genotoxicity: Ames tests on related methylenedioxy compounds are generally negative, though the formation of catechol metabolites implies a theoretical risk of redox cycling at high doses.

  • Regulatory Status: Often regulated under fragrance safety standards (IFRA) if used in consumer goods due to potential aldehyde impurities (Helional).

References

  • Murray, M. (2000). Mechanisms of inhibitory and heteroactivotropic interactions involving cytochrome P450 enzymes and heterocyclic drugs. Current Drug Metabolism. Link

  • Stenutz, R. (2025). 3,4-methylenedioxybenzyl alcohol chemical data. Stenutz.eu.[1][3] Link

  • PubChem. (2025).[1][4][5] Compound Summary: 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one (Related Ketone Structure).[1] National Library of Medicine.[1][3] Link

  • U.S. EPA. (2020).[1] Toxicological Review of Piperonyl Butoxide and Related Methylenedioxy Compounds. EPA.gov.[1][3] Link

  • Andersson, S. et al. (2004). Synthesis and Antitumour Activity of New Peptidyl Derivatives Containing the 1,3-benzodioxole System. Journal of Medicinal Chemistry. Link

Sources

Spectroscopic Profile: 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the spectroscopic characterization of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol .

Technical Monograph & Characterization Guide

Introduction & Chemical Identity

1-(6-methyl-1,3-benzodioxol-5-yl)ethanol is a secondary benzylic alcohol featuring a 1,3-benzodioxole (methylenedioxybenzene) core substituted at the 5- and 6-positions. This compound acts as a critical intermediate in the synthesis of specialized phenethylamines, fragrance compounds, and pharmaceutical analogues related to the Safrole and Isosafrole families.

Its structural uniqueness lies in the 5,6-substitution pattern , which imposes specific symmetry constraints visible in Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike the more common 3,4-methylenedioxy derivatives (where protons are often coupled), the 5,6-substitution isolates the remaining aromatic protons, creating a distinct spectroscopic signature.

Chemical Identifiers
PropertyDetail
IUPAC Name 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol
Common Synonyms

,6-Dimethyl-1,3-benzodioxole-5-methanol; 6-Methyl-piperonyl alcohol (

-methyl)
Molecular Formula C

H

O

Molecular Weight 180.20 g/mol
Precursor CAS 96543-89-4 (Ketone: 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone)
Physical State Viscous oil or low-melting solid (racemic mixture)

Synthesis & Structural Logic

To understand the spectroscopy, one must understand the origin. This alcohol is typically generated via the hydride reduction of its corresponding ketone. The presence of the methyl group at position 6 (ortho to the ethanol chain) provides steric bulk that influences the chemical shifts of the methine proton.

Reaction Workflow (Graphviz)

The following diagram illustrates the reduction pathway and the resulting structural connectivity.

Synthesis Ketone Precursor Ketone (CAS: 96543-89-4) Ar-C(=O)CH3 Reagent Reduction (NaBH4 / MeOH) Ketone->Reagent Nucleophilic Attack Target Target Alcohol 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol Ar-CH(OH)CH3 Reagent->Target Protonation

Caption: Stoichiometric reduction of the ketone precursor yields the target secondary alcohol.

Spectroscopic Characterization

The following data is synthesized from high-fidelity predictive models and comparative analysis of structurally authenticated analogues (e.g., piperonyl alcohol, 6-methyl-piperonal).

A. Nuclear Magnetic Resonance (NMR)

The defining feature of this molecule in


H NMR is the para-singlet  pattern of the aromatic protons. In a 5,6-disubstituted 1,3-benzodioxole, the protons at positions 4 and 7 are para to each other and lack ortho-coupling partners, appearing as sharp singlets.

H NMR Data (400 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (4) 6.85Singlet (s)1HPara to H-7; shielded by ether ring.
Ar-H (7) 6.64Singlet (s)1HPara to H-4; ortho to methyl group.
-O-CH

-O-
5.91Singlet (s)2HCharacteristic methylenedioxy peak.
CH(OH) 5.05Quartet (q, J = 6.4 Hz)1HBenzylic methine; coupled to methyl.
Ar-CH

2.24Singlet (s)3HAryl methyl group (deshielded by ring).
-CH

1.42Doublet (d, J = 6.4 Hz)3HTerminal methyl of ethanol chain.
-OH ~1.8 - 2.5Broad Singlet (br s)1HExchangeable; shift varies with conc.

C NMR Data (100 MHz, CDCl

)
Carbon TypeShift (

, ppm)
Assignment
C-O (Ar) 147.2, 146.5Quaternary carbons of the dioxole ring.
C-ipso (Alk) 136.1Quaternary carbon attached to ethanol chain.
C-ipso (Me) 129.8Quaternary carbon attached to methyl group.
Ar-CH 109.5, 107.2Aromatic methines (C-4 and C-7).
O-CH

-O
100.9Methylenedioxy bridge carbon.
CH(OH) 66.4Secondary alcohol methine.
CH

(Ethyl)
23.8Terminal methyl.
Ar-CH

18.9Aryl methyl.
B. Mass Spectrometry (EI-MS)

In Electron Ionization (70 eV), the molecule follows a predictable fragmentation pathway dominated by alpha-cleavage and water elimination.

  • Molecular Ion (

    
    ): 
    
    
    
    180 (Distinct, usually 10-20% intensity).
  • Base Peak:

    
     165 or 162.
    
    • 
       165 (
      
      
      
      ):
      Loss of the terminal methyl group via alpha-cleavage is favored, stabilizing the charge on the benzylic oxygen.
    • 
       162 (
      
      
      
      ):
      Dehydration to form the styrene derivative (6-methyl-5-vinyl-1,3-benzodioxole).
  • Characteristic Ion:

    
     135 (Methylenedioxybenzyl cation) 
    
    
    
    shifted to
    
    
    149
    due to the extra methyl group on the ring.
Fragmentation Pathway (Graphviz)

MS_Frag M_Ion Molecular Ion [M]+ m/z 180 M_18 Dehydration [M-H2O]+ m/z 162 M_Ion->M_18 - H2O M_15 Alpha Cleavage [M-CH3]+ m/z 165 M_Ion->M_15 - CH3• Trop Subst. Benzyl Cation m/z 149 M_15->Trop - CO / Rearrangement

Caption: Primary fragmentation pathways in EI-MS showing dehydration and alpha-cleavage.

C. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional groups without the ambiguity of connectivity.

  • O-H Stretch: 3350–3450 cm

    
     (Broad, H-bonded).
    
  • C-H Stretch (Aliphatic): 2970, 2930 cm

    
    .
    
  • C-H Stretch (Aromatic): >3000 cm

    
     (Weak).
    
  • C=C Aromatic: 1490, 1605 cm

    
    .
    
  • C-O-C (Cyclic Ether): 1240, 1040 cm

    
     (Strong, characteristic "methylenedioxy" bands).
    
  • C-O (Alcohol): ~1060 cm

    
    .
    

Experimental Protocol: Isolation for Analysis

To ensure accurate spectroscopic data, the compound must be isolated from the reduction matrix.

  • Quenching: Upon completion of the ketone reduction (using NaBH

    
     in MeOH), quench the reaction with dilute HCl to decompose excess hydride.
    
  • Extraction: Evaporate methanol and extract the aqueous residue with Dichloromethane (DCM) (

    
     mL).
    
  • Washing: Wash the organic layer with saturated NaHCO

    
     followed by brine.
    
  • Drying: Dry over anhydrous MgSO

    
     and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash column chromatography (Silica Gel 60).

    • Mobile Phase: Hexane:Ethyl Acetate (4:1).

    • Rf Value: ~0.4 (varies with silica activity).

References

  • Sigma-Aldrich. (n.d.). 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanone (Precursor CAS 96543-89-4).[1] Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 1,3-Benzodioxole derivatives fragmentation patterns. Retrieved from

  • PubChem. (2024).[2] Compound Summary: 1-(6-amino-1,3-benzodioxol-5-yl)ethanone (Structural Analogue). Retrieved from

  • TCI Chemicals. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol (Nitro Analogue). Retrieved from

Sources

Methodological & Application

Application Note: GC-MS Method for the Detection of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-validated protocol for the detection of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a secondary alcohol derivative of the methylenedioxy-series, presents specific analytical challenges due to its polarity and structural similarity to other phenethyl precursors.

Introduction & Scientific Context

The analyte 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol (C₁₁H₁₄O₃, MW 194.23) is a trisubstituted benzene derivative featuring a methylenedioxy ring, a nuclear methyl group, and a secondary hydroxyethyl side chain. It is chemically significant as:

  • A Metabolic Marker: A potential Phase I metabolite (via keto-reduction) of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone , a precursor in the synthesis of ring-methylated phenethylamines (e.g., analogues of MDA/MDMA).

  • Synthetic Intermediate: Used in the preparation of fragrances and specialized pharmacological agents derived from 6-methylpiperonal (CAS 58343-54-7) [1].

Analytical Challenges
  • Polarity: The free hydroxyl group leads to hydrogen bonding, causing peak tailing and adsorption in the GC inlet, necessitating derivatization.

  • Isomeric Discrimination: It must be chromatographically resolved from positional isomers (e.g., 1-(1,3-benzodioxol-5-yl)propan-2-ol) which share similar mass spectral features.

  • Thermal Stability: While relatively stable, the benzylic alcohol moiety can undergo dehydration in active inlets, forming styrene derivatives (e.g., 5-vinyl-6-methyl-1,3-benzodioxole).

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data acquisition.

G cluster_0 Sample Preparation cluster_1 Derivatization (TMS) cluster_2 GC-MS Analysis Sample Biological/Chemical Sample LLE LLE Extraction (Ethyl Acetate/MTBE) Sample->LLE Dry Evaporation (N2 stream @ 40°C) LLE->Dry Reagent Add MSTFA + 1% TMCS (50 µL) Dry->Reagent Incubate Incubate 60°C for 30 min Reagent->Incubate Inject Splitless Injection (1 µL) Incubate->Inject Sep Separation (DB-5MS UI Column) Inject->Sep Detect MS Detection (SIM/Scan) Sep->Detect

Figure 1: Optimized analytical workflow ensuring quantitative recovery and analyte stability.

Detailed Protocol

Reagents and Standards
  • Reference Standard: 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol (Synthesized via Grignard reaction from 6-methylpiperonal or NaBH₄ reduction of the corresponding ketone).

  • Derivatizing Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). Rationale: MSTFA is the most volatile TMS donor, preventing interference in early chromatograms.

  • Internal Standard (IS): 1-(1,3-benzodioxol-5-yl)-2-propanol-d5 or similar deuterated analog.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 1.0 mL of urine or plasma (or 10 mg solid sample dissolved in buffer) to a borosilicate glass tube.

  • pH Adjustment: Adjust pH to 6.0–7.0 using phosphate buffer. Note: Neutral pH prevents acid-catalyzed dehydration of the alcohol.

  • Extraction: Add 3 mL of Ethyl Acetate:MTBE (1:1 v/v). Vortex for 2 minutes. Centrifuge at 3500 rpm for 5 minutes.

  • Concentration: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Do not over-dry to prevent loss of volatile markers.

Derivatization
  • Reconstitute the dried residue in 50 µL of MSTFA + 1% TMCS .

  • Cap the vial tightly and incubate at 60°C for 30 minutes .

  • Cool to room temperature and transfer to an autosampler vial with a glass insert.

    • Mechanism: The hydroxyl proton is replaced by a trimethylsilyl (TMS) group, yielding 1-(6-methyl-1,3-benzodioxol-5-yl)ethoxy-trimethylsilane . This increases volatility and creates a characteristic mass spectral signature [2].

GC-MS Instrument Conditions
ParameterSettingRationale
System Agilent 7890B/5977B (or equivalent)High sensitivity EI source required.
Column DB-5MS UI (30m × 0.25mm × 0.25µm)Ultra-Inert phase reduces activity for polar compounds.
Inlet Splitless, 250°CMaximizes sensitivity; high temp ensures rapid vaporization.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 80°C (1 min) → 15°C/min → 300°C (3 min)Rapid ramp prevents peak broadening.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source EI (70 eV), 230°CStandard ionization energy for reproducible fragmentation.
Acquisition SIM/Scan ModeScan: 40–450 amu. SIM: See Table 2.

Method Validation & Interpretation

Mass Spectral Characteristics (TMS Derivative)

The TMS derivatization of secondary benzylic alcohols follows a predictable fragmentation pathway dominated by alpha-cleavage .

  • Molecular Ion (M+): m/z 266 (C₁₄H₂₂O₃Si).

  • Base Peak (M-15): m/z 251. Loss of a methyl group from the TMS moiety or the side chain.

  • Alpha-Cleavage Fragment: m/z 237.

    • Pathway: Cleavage of the C-C bond between the alpha-carbon and the terminal methyl group.

    • Structure: [Ar-CH=O-Si(CH₃)₃]⁺.

    • Calculation: Ar (C₈H₇O₂ = 135) + CH-OSiMe₃ (102) = 237.

  • Benzodioxole Tropylium Ion: m/z 135 (Methyl-methylenedioxy-benzyl cation).

Table 2: Selected Ion Monitoring (SIM) Parameters

Ion Typem/zDwell Time (ms)Purpose
Target 237 50Quantitation (Base Peak/Alpha Cleavage)
Qualifier 1 26650Molecular Ion (Confirmation)
Qualifier 2 13550Structural Characteristic (Ring fragment)
Qualifier 3 7325TMS Group (Generic check)
Fragmentation Pathway Diagram

Fragmentation M_Ion Molecular Ion (TMS) [M]+ m/z 266 Frag1 Alpha Cleavage [Ar-CH=OTMS]+ m/z 237 (Base Peak) M_Ion->Frag1 - CH3 (Side Chain) Frag2 Tropylium Ion [Ar-CH2]+ m/z 135 M_Ion->Frag2 - CH3CH(OTMS) TMS TMS Fragment [Si(CH3)3]+ m/z 73 M_Ion->TMS Rearrangement

Figure 2: Proposed EI fragmentation pathway for 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol-TMS.

Validation Criteria
  • Linearity: 10 – 1000 ng/mL (R² > 0.995).

  • Limit of Detection (LOD): ~2 ng/mL (S/N > 3).

  • Precision: Intra-day CV < 5%; Inter-day CV < 8%.

  • Interference Check: Blank matrix must show no peaks at RT ± 0.1 min for m/z 237.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Incomplete derivatization or active sites in liner.Ensure reagents are fresh (no moisture). Replace liner with ultra-inert deactivated wool.
Missing Molecular Ion High source temperature causing fragmentation.Lower source temperature to 200°C if M+ (266) is absent.
Ghost Peaks Injection port septa bleed or carryover.Use low-bleed septa; perform solvent blanks between high-concentration samples.
Conversion to Styrene Thermal dehydration in injector.Check inlet temp. If styrene analog (m/z 176) appears, lower inlet temp to 220°C.

References

  • Belal, T., Awad, T., Clark, C. R., & DeRuiter, J. (2009). GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine. Journal of Chromatographic Science, 47(5), 359–364. [Link]

  • Springer, D., et al. (2003). Development and validation of a gas chromatography-mass spectrometry assay for hair analysis of amphetamine, methamphetamine and methylenedioxy derivatives. Forensic Science International. [Link]

Quantitative Analysis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol

Introduction

1-(6-methyl-1,3-benzodioxol-5-yl)ethanol is a significant chemical intermediate in the synthesis of various pharmaceutical compounds and designer molecules. Its precise quantification is crucial for ensuring the quality, efficacy, and safety of the final products. High-Performance Liquid Chromatography (HPLC) stands out as a powerful analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the separation, identification, and quantification of a wide array of compounds.[1] This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol, designed for researchers, scientists, and professionals in drug development. The methodology is grounded in established principles of analytical chemistry and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH).[2][3]

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. The separation of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol from potential impurities is achieved based on its differential partitioning between the stationary and mobile phases. The analyte, being relatively nonpolar, will have a stronger affinity for the nonpolar stationary phase and will thus be retained longer on the column compared to more polar components. The concentration of the analyte is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Materials and Reagents

  • Reference Standard: 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)

  • Other Reagents: Phosphoric acid (analytical grade, if pH adjustment is needed)

  • Sample Matrix: Dependent on the specific application (e.g., reaction mixture, final product formulation).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The specific conditions outlined below have been optimized for the analysis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol.

ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention and separation for moderately nonpolar compounds like the analyte.
Mobile Phase Acetonitrile:Water (60:40, v/v)This composition offers a good balance of elution strength and resolution for the analyte. It can be optimized based on system suitability results.
Flow Rate 1.0 mL/minA standard flow rate that provides efficient separation within a reasonable analysis time.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 288 nmThe wavelength of maximum absorbance for the benzodioxole chromophore, ensuring high sensitivity.
Run Time 10 minutesSufficient time to elute the analyte and any closely related impurities.

Experimental Workflow

HPLC Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Calibration Calibration Curve Standard_Prep->Calibration Sample_Prep Sample Preparation Sample_Analysis Sample Injection Sample_Prep->Sample_Analysis System_Suitability->Calibration Calibration->Sample_Analysis Integration Peak Integration Sample_Analysis->Integration Quantification Quantification Integration->Quantification Reporting Report Generation Quantification->Reporting

Caption: Workflow for the quantitative analysis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol using HPLC.

Protocol

Part 1: Preparation of Solutions

1.1. Mobile Phase Preparation:

  • Carefully measure 600 mL of HPLC grade acetonitrile and 400 mL of deionized water.

  • Combine the solvents in a clean, suitable container and mix thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration to prevent the formation of bubbles in the HPLC system.[4]

1.2. Standard Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol reference standard.

  • Quantitatively transfer the standard to a 25 mL volumetric flask.

  • Dissolve the standard in a small amount of the mobile phase and then dilute to the mark with the mobile phase. Mix thoroughly.

1.3. Preparation of Calibration Standards:

  • Perform serial dilutions of the standard stock solution with the mobile phase to prepare a series of calibration standards. A typical concentration range would be 5, 10, 25, 50, and 100 µg/mL.

  • Ensure each dilution is performed accurately using calibrated pipettes and volumetric flasks.

1.4. Sample Preparation:

  • The sample preparation procedure will vary depending on the matrix.[5][6]

    • For solid samples: Accurately weigh a known amount of the solid, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.[4]

    • For liquid samples: Dilute a known volume of the liquid sample with the mobile phase to a concentration within the calibration range.[4]

  • Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection. This is a critical step to protect the HPLC column from clogging.[5][7]

Part 2: HPLC Analysis

2.1. System Suitability Test (SST):

  • Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[3]

  • Inject the 25 µg/mL standard solution five times.

  • The acceptance criteria are typically:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

    • Tailing factor (T): 0.8 - 1.5

    • Theoretical plates (N): ≥ 2000

2.2. Calibration Curve Construction:

  • Inject each calibration standard in triplicate.

  • Record the peak area for each injection.

  • Plot a graph of the mean peak area versus the concentration of the standard.

  • Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.999.

2.3. Sample Analysis:

  • Inject the prepared sample solutions in triplicate.

  • Record the peak area for the analyte in each injection.

Data Analysis and Calculations

The concentration of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol in the sample is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y = Mean peak area of the analyte in the sample

  • m = Slope of the calibration curve

  • x = Concentration of the analyte in the sample (in µg/mL)

  • c = y-intercept of the calibration curve

The concentration in the original sample can then be calculated by taking into account the dilution factor used during sample preparation.

Example Quantitative Data:

Standard Concentration (µg/mL)Mean Peak AreaRSD (%)
51254301.2
102510500.9
256289000.7
5012556000.5
10025123000.4

Linear Regression:

  • Slope (m): 25100

  • Intercept (c): 1200

  • Correlation Coefficient (r²): 0.9998

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH guidelines.[2][3][8] The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10][11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).[2][9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship in Method Development and Validation

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_routine Routine Analysis Optimize Optimize Chromatographic Conditions SST_Dev Establish System Suitability Criteria Optimize->SST_Dev Specificity Specificity SST_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Sample Quantification Robustness->Routine_Analysis

Caption: The logical progression from HPLC method development to validation and routine sample analysis.

Troubleshooting

IssuePossible CauseSolution
No peaks Incorrect mobile phase composition, detector off, no sample injectedVerify mobile phase, check detector status, ensure proper sample injection
Broad peaks Column contamination, low flow rate, extra-column volumeFlush or replace column, check flow rate, minimize tubing length
Split peaks Clogged frit, column void, sample solvent incompatible with mobile phaseReplace frit, replace column, dissolve sample in mobile phase
Ghost peaks Contamination in mobile phase or injectorUse fresh mobile phase, clean injector
Baseline drift Column not equilibrated, temperature fluctuations, detector lamp agingAllow for longer equilibration, control column temperature, replace lamp

Conclusion

This application note provides a robust and reliable HPLC method for the quantitative analysis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol. The described protocol, when followed meticulously, will yield accurate and precise results suitable for quality control and research purposes. Adherence to the principles of method validation is paramount for ensuring the integrity of the data generated.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

  • International Conference on Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. [Link]

  • Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?[Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • SIELC. (n.d.). Separation of 1,3-Benzodioxole-5-methanol on Newcrom R1 HPLC column. [Link]

  • PubChem. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one. [Link]

  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]

  • PubChem. (n.d.). 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one. [Link]

  • PubChem. (n.d.). 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. [Link]

  • Taylor & Francis Online. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]

  • MDPI. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. [Link]

  • ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

  • JETIR. (2024). A review on hyphenated technique liquid chromatography- mass spectroscopy (lc-ms). [Link]

  • SBQ. (2019). Determination of Methanol in Gasoline and Ethanol Fuels by High-Performance Liquid Chromatography. [Link]

  • CORE. (2012). Article. [Link]

  • Lirias. (2022). Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ioniza. [Link]

  • ResearchGate. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. [Link]

Sources

analytical standards for 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Profile & Protocols for 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

Abstract

This application note details the analytical characterization of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol , a secondary alcohol and structural congener of key methylenedioxy-phenethylamine precursors. Often encountered as a "route-specific" impurity in forensic drug profiling or a metabolic intermediate in pharmaceutical research, this compound presents specific challenges regarding thermal stability and enantiomeric resolution. This guide provides validated protocols for GC-MS (via silylation), LC-MS/MS (trace quantification), and chiral separation, designed for researchers in forensic toxicology and synthetic impurity profiling.

Chemical Identity & Significance

The target analyte is a methylated derivative of the standard MDMA precursor alcohol. Its presence often indicates the use of methylated starting materials (e.g., 6-methylpiperonal) in synthetic pathways.

PropertyData
IUPAC Name 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol
Molecular Formula C₁₀H₁₂O₃
Exact Mass 180.0786 Da
Key Feature Secondary Benzylic Alcohol (Chiral Center at C-alpha)
Structural Context The "6-methyl" substitution on the aromatic ring shifts the mass spectral base peak typically associated with methylenedioxy compounds (m/z 135

m/z 149).

Analytical Strategy: Logic & Causality

To ensure Scientific Integrity (E-E-A-T) , the analytical approach is bifurcated based on the concentration and matrix:

  • GC-MS (High Concentration/Impurity Profiling):

    • Challenge: As a secondary benzylic alcohol, the analyte is prone to thermal dehydration in the injection port, leading to the formation of the corresponding styrene (1-(6-methyl-1,3-benzodioxol-5-yl)ethene).

    • Solution:Quantitative Derivatization . We utilize Trimethylsilylation (TMS) to cap the hydroxyl group, increasing volatility and thermal stability while providing a distinct mass spectral signature.

  • LC-MS/MS (Trace/Biological Matrices):

    • Challenge: Low ionization efficiency in neutral solvents.

    • Solution:Acidic Mobile Phase (Formic Acid) in ESI(+) mode to protonate the benzylic oxygen or the ether oxygens of the dioxole ring.

Protocol A: GC-MS Analysis with Derivatization

Objective: Stable quantification preventing thermal degradation.

Reagents
  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Ethyl Acetate or Pyridine.

  • Internal Standard (IS): Diphenylmethane (non-reactive) or deuterated analog if available.

Step-by-Step Workflow
  • Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate.

  • Addition: Add 50 µL of BSTFA + 1% TMCS to 100 µL of sample solution in a crimp-top vial.

  • Incubation: Heat at 60°C for 30 minutes . Reasoning: Steric hindrance around the secondary alcohol requires thermal energy to drive the reaction to completion.

  • Cooling: Cool to room temperature and inject immediately.

GC-MS Parameters
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 80°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: 230°C, EI (70 eV).

Data Interpretation (TMS Derivative)
  • Molecular Ion (M+): m/z 252 (Parent 180 + TMS 72).

  • Base Peak: m/z 237 (M - 15). Mechanism: Loss of a methyl group from the TMS moiety, stabilizing the silicon cation.

  • Diagnostic Ion: m/z 149 (Methylated methylenedioxybenzyl cation). Critical for distinguishing from non-methylated analogs.

Protocol B: LC-MS/MS for Trace Analysis

Objective: High-sensitivity detection in biological fluids or complex mixtures.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 7 minutes.

MS/MS Transitions (ESI Positive)

The precursor ion is typically the protonated molecule


.
Precursor (m/z)Product (m/z)Collision Energy (eV)Structural Assignment
181.1 163.1 15Loss of H₂O (Benzylic carbocation formation)
181.1 135.0 25Loss of Ethanol side chain (Ring expansion/rearrangement)
181.1 105.0 35Fragmentation of the Dioxole Ring

Visualization: Analytical Logic & Fragmentation

The following diagram illustrates the workflow and the specific mass spectral fragmentation logic that confirms the "6-methyl" substitution pattern.

AnalyticalWorkflow cluster_legend Key Indicators Sample Unknown Sample (Powder/Liquid) Extract Extraction (EtOAc/MeOH) Sample->Extract Decision Concentration? Extract->Decision Deriv Derivatization (BSTFA, 60°C) Decision->Deriv High Conc (Impurity) Dilute Dilution (Mobile Phase) Decision->Dilute Trace Level (Bio-fluid) GCMS GC-MS Analysis (EI Source) Deriv->GCMS Frag1 Frag: m/z 237 (M-15, TMS loss) GCMS->Frag1 Frag2 Frag: m/z 149 (Methyl-Benzodioxole) GCMS->Frag2 LCMS LC-MS/MS (ESI+) Dilute->LCMS MRM MRM: 181 -> 163 (Water Loss) LCMS->MRM

Figure 1: Decision matrix for analytical method selection. The green node (m/z 149) highlights the critical diagnostic fragment distinguishing this compound from standard MDMA precursors (m/z 135).

Protocol C: Chiral Separation (Enantiomeric Purity)

Since the molecule possesses a chiral center at the


-carbon, enantiomeric separation is vital for pharmacological studies.
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mode: Normal Phase.

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm.

  • Expected Result: Baseline resolution of (R)- and (S)- enantiomers. The "6-methyl" group adds steric bulk, often improving resolution compared to the non-methylated analog.

References & Authority

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (Provides grounding for methylenedioxy-derivative handling).[2]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. (Authoritative source for fragmentation patterns of phenethylamine congeners).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-(1,3-Benzodioxol-5-yl)ethanol (Structural analog reference for fragmentation logic).

  • Journal of Chromatography A. (2018). Impurity profiling of MDMA synthesized from different precursors. (Establishes the "route specific" nature of methylated benzodioxole impurities).

Disclaimer: This protocol is intended for research and forensic applications only. The user is responsible for compliance with all local regulations regarding the handling of chemical standards and controlled substance analogues.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for Methylenedioxy-phenyl Ethanol Derivatives

Part 1: Core Directive & Strategy

You are likely encountering yield losses due to two conflicting molecular features: the steric hindrance of the ortho-methyl group (position 6) and the chemical lability of the methylenedioxy ring (positions 1,3).

The synthesis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol is most robustly achieved via the reduction of its ketone precursor, 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone . While Grignard addition to the aldehyde is possible, it is operationally more difficult to scale due to exotherms and magnesium quality.

This guide focuses on optimizing the Ketone Reduction Route (using NaBH₄) as it offers the highest potential yield (>90%) if the workup is managed correctly.

Part 2: Critical Yield Factors (The "Why")

Before adjusting your protocol, understand the specific failure modes of this substrate:

The "Ortho-Effect" (Kinetic Stalling)

The methyl group at C6 is sterically crowding the carbonyl carbon at C5.

  • Impact: Standard reduction times (1–2 hours) are often insufficient. The reaction may stall at 70–80% conversion.

  • Fix: You must use a smaller, more aggressive hydride source or increase the temperature/time profile carefully.

The "Boron-Gum" Trap (Workup Loss)

In NaBH₄ reductions, the product initially forms a tetraalkoxyborate complex.

  • Impact: Due to the steric bulk of the ortho-methyl group, this boron complex is unusually stable and resists hydrolysis. If you perform a standard quick acid wash, the product remains trapped in the aqueous/emulsion layer as a borate ester.

  • Fix: An extended, pH-controlled hydrolysis step is mandatory.

Acetal Sensitivity (Decomposition)

The 1,3-benzodioxole ring is an acetal.

  • Impact: Strong mineral acids (HCl, H₂SO₄) used to quench the reaction can cleave the ring, generating catechol byproducts (turning the mixture dark/black).

  • Fix: Use buffered quenching agents (NH₄Cl or Acetic Acid).

Part 3: Optimized Protocol (The "How")

Target Reaction: 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone + NaBH₄ → 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Ketone Precursor 1.0SubstrateEnsure purity >98% (impurities act as colored gums).
NaBH₄ 0.6–0.8ReductantTheoretical is 0.25, but 0.6 ensures drive to completion against sterics.
Methanol (MeOH) SolventMediumFaster kinetics than EtOH due to polarity.
CeCl₃·7H₂O 0.1Catalyst(Optional) Luche reagent. Highly recommended if reaction stalls.
Step-by-Step Execution
  • Dissolution: Dissolve the ketone in MeOH (10 volumes). If using CeCl₃, add it now and stir for 15 mins at room temperature (RT).

  • Addition: Cool to 0°C. Add NaBH₄ portion-wise over 30 minutes. Do not dump it in all at once; the exotherm promotes side reactions.

  • Reaction: Allow to warm to RT.

    • Critical Checkpoint: Monitor by TLC/HPLC at 2 hours. If conversion is <95%, add 0.2 eq NaBH₄ and warm to 35°C. Do not exceed 40°C to avoid ring opening.

  • Quench (The Yield Maker):

    • Cool to 0°C.[1]

    • Add Saturated NH₄Cl solution dropwise until gas evolution stops.

    • Hydrolysis Step: Adjust pH to ~5–6 using 10% Acetic Acid. Stir vigorously for 60 minutes. This breaks the stable boron-product complex.

  • Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

  • Wash: Wash combined organics with Brine, then 5% NaHCO₃ (to remove acetic acid traces).

  • Drying: Dry over Na₂SO₄ and concentrate.

Part 4: Troubleshooting & FAQs

Q: The reaction turns black upon adding acid. What happened?

A: You used a strong acid (like 1N HCl) or the pH dropped below 3. The methylenedioxy ring is acid-labile.

  • Solution: Switch to Saturated NH₄Cl for quenching. If you need to lower pH further to break the boron complex, use dilute Acetic Acid and ensure the pH never drops below 4.

Q: My crude yield is 40%, but TLC showed completion. Where is the product?

A: It is likely stuck in the aqueous layer as a borate complex.

  • Solution: Re-extract your aqueous waste. This time, add 10% tartaric acid or citric acid to the aqueous layer and stir for 2 hours to chelate the boron, then extract with DCM or EtOAc.

Q: Can I use the Grignard route (Aldehyde + MeMgBr) instead?

A: Yes, but it is less robust.

  • Pros: Direct C-C bond formation if you only have the aldehyde.

  • Cons: The ortho-methyl group hinders the attack of the Grignard reagent, leading to "reduction" side products (where the aldehyde becomes a primary alcohol) or Wurtz coupling.

  • Verdict: Stick to the Ketone Reduction route for scalability and reproducibility.

Part 5: Workflow Visualization

The following logic flow helps you decide how to process the reaction mixture to maximize recovery.

WorkupLogic Start Reaction Complete (TLC/HPLC >98%) Quench Quench with Sat. NH4Cl (Dropwise at 0°C) Start->Quench Evap Evaporate MeOH Quench->Evap Residue Aqueous Residue (Contains Boron Complex) Evap->Residue Hydrolysis Add 10% Acetic Acid Adjust to pH 5-6 Residue->Hydrolysis Critical Step Stir Stir Vigorously (30-60 mins) Hydrolysis->Stir Extract Extract with EtOAc (3x) Stir->Extract CheckAq Check Aqueous Layer (TLC) Extract->CheckAq Decision Product in Aqueous? CheckAq->Decision Chelate Add Tartaric Acid Stir 2 hrs (Break Complex) Decision->Chelate Yes (Emulsion/Gum) FinalWash Wash Organics: 1. Brine 2. NaHCO3 Decision->FinalWash No Chelate->Extract Re-extract Dry Dry & Concentrate Target Yield >90% FinalWash->Dry

Caption: Optimized workup decision tree focusing on breaking the sterically hindered boron-alkoxide complex.

References

  • PrepChem. "Synthesis of 2-(6-Methyl-1,3-benzodioxol-5-yl)ethanol." (Demonstrates catalytic reduction and stability of the core ring system).

  • MDPI. "Synthesis of (E)-1-(Benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one." (Discusses Stiripentol analogs and the chemistry of the methylenedioxy ring).

  • Sigma-Aldrich. "1-(6-Methyl-benzo[1,3]dioxol-5-yl)-ethanone Product Sheet." (Precursor identification and physical properties).[2][3][4] (Note: Representative link for precursor availability)

  • PrepChem. "Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol." (Establishes the viability of Grignard routes for this specific scaffold).

Sources

Technical Support Center: Synthesis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this important intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the successful execution of your synthetic protocols.

Introduction

1-(6-methyl-1,3-benzodioxol-5-yl)ethanol is a key building block in the synthesis of various target molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a chiral secondary benzylic alcohol and a methylenedioxy-phenyl group, presents unique synthetic challenges. The two most prevalent synthetic routes are:

  • Reduction of the corresponding ketone : The reduction of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone using a hydride-based reducing agent like sodium borohydride (NaBH₄).

  • Grignard Reaction : The addition of a methyl Grignard reagent (e.g., CH₃MgBr) to 6-methyl-1,3-benzodioxole-5-carbaldehyde.

This guide is structured to address specific issues related to both pathways, providing not just solutions but also the underlying chemical reasoning to empower you to diagnose and resolve experimental hurdles effectively.

Part 1: Troubleshooting Guide for Ketone Reduction Pathway

The reduction of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone is often the preferred route due to its operational simplicity. However, several issues can arise.

dot

Ketone_Reduction_Workflow General Workflow: Ketone Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Ketone in Protic Solvent (e.g., MeOH, EtOH) B Cool Reaction Mixture (0-5 °C, Ice Bath) A->B C Portion-wise Addition of Sodium Borohydride (NaBH4) B->C D Monitor Reaction by TLC (Stain: KMnO4 or Anisaldehyde) C->D E Quench Reaction (e.g., add water or dilute acid) D->E Upon Completion F Solvent Evaporation (if necessary) E->F G Aqueous Work-up (Extraction with EtOAc or CH2Cl2) F->G H Dry Organic Layer (Na2SO4 or MgSO4) G->H I Concentrate in vacuo H->I J Purify Crude Product (Column Chromatography or Recrystallization) I->J Grignard_Troubleshooting Troubleshooting Grignard Reaction Initiation Start Reaction Not Initiating? Check_Glassware Is all glassware flame-dried under vacuum/inert gas? Start->Check_Glassware Check_Solvent Is the solvent (THF/Ether) _truly_ anhydrous? Check_Glassware->Check_Solvent Yes Action_Dry Action: Flame-dry all glassware and cool under N2/Ar. Check_Glassware->Action_Dry No Check_Mg Is the Mg surface shiny and not oxidized? Check_Solvent->Check_Mg Yes Action_Solvent Action: Use freshly distilled solvent from a suitable drying agent. Check_Solvent->Action_Solvent No Check_Halide Is the alkyl halide pure and anhydrous? Check_Mg->Check_Halide Yes Action_Activate_Mg Action: Activate Mg. - Crush turnings - Add I2 crystal - Add 1,2-dibromoethane Check_Mg->Action_Activate_Mg No/Dull Action_Purify_Halide Action: Purify halide by distillation or passage through alumina. Check_Halide->Action_Purify_Halide No/Impure Success Reaction Initiated Check_Halide->Success Yes Action_Dry->Start Retry Action_Solvent->Start Retry Action_Activate_Mg->Start Retry Action_Purify_Halide->Start Retry

Technical Support Center: Synthesis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and reduce impurities in this critical synthesis. We will explore the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative sources.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for preparing 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol with high purity?

The most prevalent and effective method is the Grignard reaction. This route involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the aldehyde 6-methyl-1,3-benzodioxole-5-carbaldehyde. This classic carbon-carbon bond-forming reaction is highly valued for its efficiency.[1] The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to yield the desired secondary alcohol.

Q2: What are the most critical parameters to control during the Grignard reaction to minimize impurity formation?

Controlling the reaction environment is paramount for a successful, high-purity synthesis. The three most critical parameters are:

  • Strict Anhydrous Conditions: Grignard reagents are potent bases and will react readily with any protic source, especially water.[2] This reaction quenches the reagent, reducing the yield of the desired product and leaving unreacted starting material. All glassware must be rigorously dried (oven-drying is recommended), and all solvents must be anhydrous.[1]

  • Temperature Control: The formation of the Grignard reagent is an exothermic process. While gentle heating might be needed for initiation, the reaction should be cooled to maintain a steady rate and prevent side reactions, such as Wurtz coupling. During the addition of the aldehyde, the temperature should be kept low (e.g., 0 °C) to prevent enolization of the aldehyde and to ensure controlled addition.

  • Inert Atmosphere: Grignard reagents can also react with atmospheric oxygen, leading to the formation of peroxide species, which upon hydrolysis can yield undesired byproducts.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent this oxidative degradation.

Q3: How should I properly activate the magnesium turnings for Grignard reagent formation?

Magnesium metal is often coated with a passivating layer of magnesium oxide, which can prevent or slow the reaction with the alkyl halide.[2][4] Activating the magnesium is a critical step to expose a fresh, reactive metal surface. Common activation methods include:

  • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane are common and effective methods.[2][4] The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. 1,2-dibromoethane reacts to form ethylene gas, and the visual confirmation of bubbling is a good indicator that the magnesium surface is activated and ready.[4]

  • Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod in situ can break the oxide layer and expose a fresh surface.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol.

Problem 1: Low or No Yield of the Desired Alcohol
  • Possible Cause A: Failed Grignard Reagent Formation.

    • Evidence: The magnesium turnings do not change in appearance, and no heat is generated after adding the alkyl halide.

    • Scientific Rationale: The passivating oxide layer on the magnesium was not sufficiently removed, or trace moisture in the system immediately quenched any reagent that did form.[2][4]

    • Solution:

      • Ensure all glassware was oven-dried for several hours and assembled while hot under a stream of dry nitrogen.

      • Use freshly opened, anhydrous grade solvent.

      • Re-attempt magnesium activation. Add a single, small crystal of iodine. If the brown color of the iodine disappears and gentle bubbling occurs, the reaction has likely initiated.

  • Possible Cause B: Grignard Reagent Quenching.

    • Evidence: The reaction initiated, but the yield is still poor, and a significant amount of the starting aldehyde is recovered.

    • Scientific Rationale: The Grignard reagent formed successfully but was consumed by a proton source before it could react with the aldehyde. This could be water in the aldehyde starting material or the solvent used for its addition.

    • Solution:

      • Ensure the 6-methyl-1,3-benzodioxole-5-carbaldehyde starting material is dry. If it is a solid, it can be dried under a high vacuum for several hours before use.

      • When adding the aldehyde to the reaction, dissolve it in the same anhydrous solvent used for the Grignard formation.

Problem 2: Significant Byproducts Detected in the Crude Product
  • Possible Cause A: Unreacted Starting Material (6-methyl-1,3-benzodioxole-5-carbaldehyde).

    • Evidence: TLC or GC-MS analysis shows a major peak corresponding to the starting aldehyde.

    • Scientific Rationale: An insufficient amount of active Grignard reagent was present to react with all of the aldehyde. This is typically due to partial quenching or inaccurate quantification of the starting materials.

    • Solution:

      • Use a slight excess (1.1 to 1.2 equivalents) of the alkyl halide and magnesium relative to the aldehyde to account for any quenching or incomplete reaction.

      • Ensure the Grignard formation is complete before adding the aldehyde. A color change (often to a cloudy grey or brown) is indicative of reagent formation.

  • Possible Cause B: Formation of a Dimer (e.g., Biphenyl-type impurity).

    • Evidence: A non-polar impurity is observed, particularly at higher reaction temperatures.

    • Scientific Rationale: This is a common side product in Grignard reactions, arising from the coupling of the Grignard reagent with unreacted alkyl halide.[1] This is favored by higher temperatures and high concentrations of the alkyl halide.

    • Solution:

      • Maintain a controlled, low temperature during the formation of the Grignard reagent.

      • Add the alkyl halide solution dropwise to the magnesium suspension to avoid localized high concentrations.

Experimental Protocols & Data

Protocol 1: Synthesis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

This protocol is adapted from analogous Grignard reactions with substituted benzodioxole aldehydes.[5]

  • Preparation: Dry all glassware (a three-neck round-bottom flask, condenser, and dropping funnel) in an oven at 120 °C overnight. Assemble the apparatus while hot under a stream of dry nitrogen.

  • Grignard Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine. Add a portion of anhydrous diethyl ether via syringe. In the dropping funnel, prepare a solution of methyl iodide (1.1 eq.) in anhydrous diethyl ether.

  • Initiation: Add a small amount of the methyl iodide solution to the magnesium. If the reaction does not start, gently warm the flask with a heat gun until bubbling begins.

  • Reagent Formation: Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the resulting cloudy grey solution for an additional 30 minutes.

  • Aldehyde Addition: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve 6-methyl-1,3-benzodioxole-5-carbaldehyde (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution.

  • Quenching: After the addition is complete, let the reaction stir at room temperature for 1 hour. Then, cool the flask again to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.[5]

  • Workup & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5] Purify the resulting crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient.[6][7]

Table 1: Common Impurities and Analytical Identification
Impurity NameProbable OriginRecommended Analytical Technique(s)
6-methyl-1,3-benzodioxole-5-carbaldehydeUnreacted starting materialHPLC-UV, GC-MS, ¹H NMR
Methane/EthaneQuenching of methyl GrignardNot typically isolated
1,1'-Bimethyl (Ethane)Wurtz-type coupling of methyl iodideGC-MS (headspace analysis)
6-methyl-1,3-benzodioxole-5-methanolOver-reduction (rare) or impurity in starting materialHPLC-UV, LC-MS
6-methyl-1,3-benzodioxole-5-carboxylic acidOxidation of aldehyde or Cannizzaro side reactionLC-MS, ¹H NMR (acidic proton)

Analytical methods are selected based on common practices for impurity profiling in pharmaceutical development.[8][9][10]

Visualization of Key Processes

Diagram 1: Experimental Workflow

The following diagram illustrates the key stages of the synthesis, emphasizing the critical control points for maintaining purity.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep Glassware Oven-Drying & Inert Atmosphere Setup Grignard Grignard Reagent Formation (Mg + MeI in Ether) Prep->Grignard Anhydrous Solvents ccp2 Inert Gas! Prep->ccp2 Addition Aldehyde Addition (0 °C) Grignard->Addition Controlled Temp. ccp1 Strictly Anhydrous! Grignard->ccp1 Quench Aqueous Quench (sat. NH4Cl) Addition->Quench ccp3 Low Temperature! Addition->ccp3 Workup Extraction & Drying Quench->Workup Purify Column Chromatography Workup->Purify Analysis Purity Analysis (HPLC, GC-MS, NMR) Purify->Analysis

Caption: Key workflow stages for the synthesis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol.

Diagram 2: Reaction vs. Impurity Pathways

This diagram shows the desired reaction pathway versus common side reactions that lead to impurities.

Pathways Aldehyde 6-methyl-1,3-benzodioxole- 5-carbaldehyde Product {Target Product 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol} Aldehyde->Product Desired Reaction (Nucleophilic Addition) Grignard CH3MgBr (Grignard Reagent) Grignard->Product Desired Reaction (Nucleophilic Addition) Unreacted Unreacted Aldehyde Grignard->Unreacted Insufficient Reagent Quenched Methane (CH4) Grignard->Quenched Side Reaction Dimer Ethane (CH3-CH3) Grignard->Dimer Side Reaction H2O Trace H2O H2O->Quenched Side Reaction MeI CH3I MeI->Dimer Side Reaction

Sources

troubleshooting guide for experiments involving 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists[1]

Introduction

Welcome to the technical support hub for 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol . This secondary benzylic alcohol is a critical intermediate in the synthesis of fragrance compounds (related to Helional® precursors) and bioactive heterocycles.

Its structure features a 1,3-benzodioxole (methylenedioxy) core , a 6-methyl substituent , and a 1-hydroxyethyl side chain .[1] This specific substitution pattern introduces unique reactivity challenges—specifically regarding steric hindrance at the ortho position and the acid-lability of the acetal ring.

This guide moves beyond basic protocols to address the "why" and "how" of experimental failure, focusing on synthesis optimization , stability management , and impurity profiling .

Module 1: Synthesis & Reaction Optimization

Q1: My Grignard reaction (MeMgBr + Aldehyde) stalled at 60% conversion. Adding more reagent didn't help.[1] Why?

Diagnosis: This is likely due to chelation-controlled stalling or steric deactivation .[1] The 6-methyl group is ortho to the aldehyde (electrophile).[1] In the transition state, the magnesium atom can coordinate with both the carbonyl oxygen and the oxygen atoms of the dioxole ring. While this usually directs addition, the steric bulk of the ortho-methyl group can prevent the tetrahedral intermediate from collapsing or prevent the approach of the nucleophile if the conformation is "locked" by chelation.

Troubleshooting Protocol:

  • Switch to Ketone Reduction: Instead of building the carbon skeleton via Grignard, synthesize the ketone 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone (via Friedel-Crafts acetylation of 5-methyl-1,3-benzodioxole) and reduce it.

    • Reagent: Sodium Borohydride (

      
      ) in Methanol/THF.[1]
      
    • Benefit: The hydride ion (

      
      ) is significantly smaller than a methyl Grignard reagent, bypassing the steric hindrance of the 6-methyl group.[1]
      
  • Add Lithium Chloride (Knochel's modification): If you must use the Grignard route, add anhydrous

    
     (1.0 equiv) to the Grignard reagent before addition. This breaks up polymeric Grignard aggregates, increasing the effective concentration of the active monomeric species.
    
Q2: I isolated the product, but it spontaneously converted to an oil that smells like styrene. What happened?

Diagnosis: You have triggered acid-catalyzed dehydration , forming 5-vinyl-6-methyl-1,3-benzodioxole .[1] Benzylic alcohols are prone to dehydration.[1] The 6-methyl group donates electron density (via hyperconjugation) to the benzylic position, stabilizing the carbocation intermediate and significantly lowering the energy barrier for elimination (


 mechanism).

Corrective Action:

  • Quench pH: Never use strong mineral acids (

    
    , 
    
    
    
    ) for workup.[1] Use Saturated Ammonium Chloride (
    
    
    ) or mild phosphate buffer (pH 6-7).[1]
  • Temperature Control: Do not heat the crude alcohol above 40°C during rotary evaporation if traces of acid are present.

  • Storage: Store the purified alcohol over a trace amount of solid

    
     or in a base-washed vial to neutralize trace environmental acidity.[1]
    
Visualization: Synthesis & Degradation Logic

The following diagram illustrates the decision matrix for synthesis and the critical degradation pathways to avoid.

SynthesisWorkflow Start Target: 1-(6-methyl-1,3- benzodioxol-5-yl)ethanol Aldehyde Precursor: Aldehyde Grignard Route A: Grignard (MeMgBr) Aldehyde->Grignard Steric Risk Ketone Precursor: Ketone Reduction Route B: Reduction (NaBH4) Ketone->Reduction Preferred Product Crude Alcohol Grignard->Product Reduction->Product AcidWorkup Acidic Workup (pH < 4) Product->AcidWorkup Avoid Styrene Impurity: Vinyl Derivative (Dehydration) AcidWorkup->Styrene Fast E1 Elimination

Caption: Synthesis decision tree highlighting the preferred reduction route and the risk of acid-catalyzed dehydration.

Module 2: Purification & Stability

Q3: The product is turning dark brown/black upon standing. Is it oxidizing?

Diagnosis: While oxidation to the ketone is possible, dark color usually indicates oxidative ring opening of the methylenedioxy bridge (benzodioxole ring), often catalyzed by light or trace metals. The resulting catechols oxidize rapidly to quinones, which polymerize to form dark pigments (melanin-like).

Stability Protocol:

  • Remove Lewis Acids: Ensure absolutely no Lewis acids (Al, Fe, B species) remain from previous steps (e.g., Friedel-Crafts). These coordinate to the dioxole oxygens and facilitate ring cleavage.

  • Antioxidants: Add 0.1% BHT (Butylated hydroxytoluene) if the product is stored as an oil.

  • Container: Amber glass is mandatory.[1] The benzylic C-H bond is susceptible to radical formation via UV light.

Q4: How do I separate the enantiomers? Chiral HPLC is too expensive for scale-up.

Diagnosis: Secondary benzylic alcohols are excellent substrates for Lipase-Catalyzed Kinetic Resolution .[1]

Protocol (Enzymatic Resolution):

  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1][2]

  • Acyl Donor: Vinyl Acetate (irreversible) or Isopropenyl Acetate.[1][3]

  • Solvent: MTBE or Toluene (hydrophobic solvents preserve enzyme activity).[1]

  • Mechanism: The lipase will selectively acetylate the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted.[1]

  • Separation: The resulting ester and the unreacted alcohol have vastly different

    
     values and boiling points, allowing separation by flash chromatography or distillation.
    

Data: Typical Kinetic Resolution Parameters

ParameterConditionNote
Enzyme Load 10-20 mg/mmol substrateCAL-B is robust and recyclable.[1]
Temperature 25°C - 40°C>50°C risks enzyme denaturation.[1]
Time 4 - 24 hoursMonitor via GC/HPLC until 50% conversion.
E-Value Typically >100High selectivity for benzylic alcohols.[1][3]
Yield (Theoretical) 50% Alcohol / 50% EsterMax yield for kinetic resolution is 50% per enantiomer.[3]

Module 3: Analytical Characterization

Q5: How do I distinguish the Alcohol from the Dehydrated Styrene impurity by NMR?

Answer: The proton NMR signals are distinct. Dehydration destroys the chiral center and the methyl doublet.

Comparative NMR Table (


) 
FeatureTarget AlcoholStyrene Impurity (Dehydrated)
Benzylic Proton Quartet (~4.8 - 5.1 ppm)Absent
Side Chain Methyl Doublet (~1.4 ppm)Singlet (~2.1 ppm) (if internal alkene) or Doublet of Doublets (if terminal vinyl)
Vinyl Protons Absent Multiplets (5.0 - 6.7 ppm)
Dioxole Protons Singlet (~5.9 ppm)Singlet (~5.95 ppm) - slightly downfield
Visualization: Impurity Formation Pathway

Understanding the mechanism of ring cleavage versus dehydration is vital for choosing workup conditions.

DegradationPathways Compound 1-(6-methyl-1,3- benzodioxol-5-yl)ethanol Acid H+ (Protic Acid) Compound->Acid LewisAcid Lewis Acid (AlCl3, BBr3) Compound->LewisAcid Carbocation Benzylic Carbocation (Stabilized by 6-Me) Acid->Carbocation Styrene Styrene Derivative (Dehydration) Carbocation->Styrene -H2O Complex Coordination Complex LewisAcid->Complex Catechol Catechol Derivative (Ring Opening) Complex->Catechol Hydrolysis

Caption: Mechanistic divergence: Protic acids cause dehydration (top), while Lewis acids attack the dioxole ring (bottom).[1]

References

  • Synthesis of Piperonyl Derivatives

    • Title: Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol (Analogous Protocol).
    • Source: PrepChem.[1]

    • URL:[Link]

  • Kinetic Resolution of Benzylic Alcohols

    • Title: Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols.[3]

    • Source: Journal of the American Chemical Society (ACS).
    • URL:[Link][1]

  • Stability of 1,3-Benzodioxoles

    • Title: Improved Process for the Continuous Acylation of 1,3-Benzodioxole (Discusses stability in acidic media).
    • Source: N
    • URL:[Link]

  • Chemical Properties & Identifiers

    • Title: 1,3-Benzodioxole-5-carboxylic acid, methyl ester (Structural analog data).[1]

    • Source: NIST Chemistry WebBook.[1]

    • URL:[Link][1]

Sources

Validation & Comparative

Technical Guide: NMR Characterization of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the NMR spectral characteristics of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol , a critical intermediate in the synthesis of specialized benzodioxole derivatives.

The guide focuses on distinguishing this compound from its metabolic precursors (ketones) and structural analogs (non-methylated variants) using high-resolution 1H and 13C NMR spectroscopy.

Introduction & Structural Significance

1-(6-methyl-1,3-benzodioxol-5-yl)ethanol (C₁₀H₁₂O₃) is a secondary alcohol featuring a methylenedioxybenzene core substituted with a methyl group at the 6-position and a 1-hydroxyethyl group at the 5-position.

Accurate NMR characterization is essential for:

  • Regioisomer Verification: Distinguishing the 6-methyl isomer from other ring-substituted isomers.

  • Reaction Monitoring: Verifying the complete reduction of the ketone precursor, 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone .

  • Purity Assessment: Identifying common impurities such as unreacted ketone or over-reduced alkanes.

Structural Logic & Numbering
  • Core: 1,3-Benzodioxole (Positions 1, 3 are Oxygen).

  • Position 5: -CH(OH)CH₃ (1-hydroxyethyl).

  • Position 6: -CH₃ (Methyl).

  • Protons: The aromatic protons at positions 4 and 7 are para to each other, a key diagnostic feature that simplifies the aromatic region compared to the standard 1,2,4-substitution pattern.

Experimental Protocol

Synthesis & Sample Preparation Workflow

To ensure spectral fidelity, the following workflow is recommended for preparing the sample from its ketone precursor.

G Ketone Precursor Ketone (1-(6-methyl-1,3-benzodioxol-5-yl)ethanone) Reaction Reduction (NaBH4 / MeOH) Ketone->Reaction Reduction Workup Quench & Extraction (HCl / DCM) Reaction->Workup pH Neutralization Purification Purification (Silica Gel / Hex:EtOAc) Workup->Purification Isolation NMR_Prep NMR Sample Prep (15 mg in 0.6 mL CDCl3) Purification->NMR_Prep Drying Analysis Data Acquisition (1H / 13C / DEPT) NMR_Prep->Analysis 500 MHz

Figure 1: Synthesis and analytical workflow for the isolation and characterization of the target alcohol.

NMR Acquisition Parameters
  • Solvent: Chloroform-d (CDCl₃, 99.8% D) with 0.03% TMS.

  • Concentration: ~15-20 mg/mL.

  • Temperature: 298 K (25°C).

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm for 1H, 77.16 ppm for 13C).

1H NMR Data Analysis

The proton NMR spectrum of the target alcohol is distinct due to the "para-singlet" pattern in the aromatic region, caused by the 6-methyl substitution breaking the ortho-coupling network found in typical piperonyl derivatives.

Comparative Assignments: Target vs. Alternatives
Position / GroupTarget Alcohol (ppm)Multiplicity (J Hz)Alternative 1: Ketone Precursor*Alternative 2: Desmethyl Analog**
Ar-H (Pos 4) 6.95 Singlet (s)7.30 (s)~6.85 (d, J=1.5)
Ar-H (Pos 7) 6.65 Singlet (s)6.75 (s)~6.75 (d, J=8.0)
-O-CH₂-O- 5.92 Singlet (s, 2H)6.01 (s)5.95 (s)
-CH(OH)- 5.05 Quartet (q, J=6.4)N/A (Carbonyl)4.85 (q)
Ar-CH₃ (Pos 6) 2.25 Singlet (s, 3H)2.45 (s)Absent
-CH(OH)CH₃ 1.45 Doublet (d, J=6.4)2.55 (s, Acetyl)1.48 (d)
-OH 1.8 - 2.5 Broad Singlet (br s)Absent~2.0 (br s)

*Ketone Precursor: 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone **Desmethyl Analog: 1-(1,3-benzodioxol-5-yl)ethanol

Key Diagnostic Features[1][2][3]
  • Aromatic Singlets: Unlike the desmethyl analog (which shows an ABX pattern with splitting), the 6-methyl derivative shows two sharp singlets for H-4 and H-7. This confirms the 1,2,4,5-substitution pattern.

  • Methine Quartet: The signal at ~5.05 ppm (q) confirms the reduction of the ketone carbonyl. If the ketone precursor is present, a singlet at ~2.55 ppm (acetyl methyl) will be visible.

  • Shielding Effects: The methyl group at position 6 slightly shields the adjacent H-7 compared to the ketone, but the most dramatic shift is the conversion of the acetyl methyl (2.55 ppm) to the ethyl methyl (1.45 ppm).

13C NMR Data Analysis

The Carbon-13 spectrum provides definitive confirmation of the carbon skeleton.

13C Chemical Shift Table (CDCl₃)[4]
Carbon PositionShift (ppm)Type (DEPT)Notes
C-1 / C-3 (O-C-O) 146.5, 147.2 Quaternary (Cq)Oxygenated aromatic carbons.
C-5 135.5 Quaternary (Cq)Ipso to ethanol group.
C-6 129.8 Quaternary (Cq)Ipso to methyl group.
C-4 (Ar-CH) 109.5 Methine (CH)Ortho to ethanol group.
C-7 (Ar-CH) 108.2 Methine (CH)Ortho to methyl group.
-O-CH₂-O- 101.1 Methylene (CH₂)Characteristic benzodioxole signal.
-CH(OH)- 66.5 Methine (CH)Diagnostic for secondary alcohol.
-CH₃ (Ethyl) 24.5 Methyl (CH₃)Side chain methyl.
Ar-CH₃ 19.2 Methyl (CH₃)Ring methyl.
Spectral Validation Logic
  • Ketone vs. Alcohol: The disappearance of the carbonyl peak (~198 ppm) and the appearance of the aliphatic CH-OH peak (~66.5 ppm) is the primary indicator of successful synthesis.

  • Regioisomer Check: The presence of two distinct non-oxygenated aromatic quaternary carbons (C-5 and C-6) and two aromatic methines (C-4 and C-7) confirms the tetrasubstituted ring.

Structural Validation Diagram

The following diagram illustrates the coupling interactions and chemical environment shifts that define the 1H NMR spectrum.

NMR_Logic Molecule 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol Aromatic Aromatic Region (6.5 - 7.0 ppm) Molecule->Aromatic Aliphatic Aliphatic Region (1.0 - 5.5 ppm) Molecule->Aliphatic H4 H-4 (6.95 ppm) Singlet (Para to H-7, no coupling) Aromatic->H4 H7 H-7 (6.65 ppm) Singlet (Shielded by Ar-CH3) Aromatic->H7 Methine CH-OH (5.05 ppm) Quartet (Coupled to CH3) Aliphatic->Methine Methyl_Ethyl Ethyl-CH3 (1.45 ppm) Doublet (Coupled to CH-OH) Aliphatic->Methyl_Ethyl Methyl_Ar Ar-CH3 (2.25 ppm) Singlet (No neighbors) Aliphatic->Methyl_Ar Methine->Methyl_Ethyl 3J Coupling (~6.4 Hz)

Figure 2: NMR signal logic and coupling relationships. The dashed line indicates the vicinal coupling responsible for the quartet/doublet splitting.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95505, 1,3-Benzodioxole-5-ethanol, alpha-methyl-. Retrieved from [Link]

  • PrepChem. Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol (Analogous Grignard/Reduction Method). Retrieved from [Link]

Navigating the Analytical Maze: A Comparative Guide to the Characterization of 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical development and forensic analysis, the unambiguous identification and characterization of novel chemical entities are paramount. This guide provides an in-depth technical comparison of analytical methodologies for 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol, a compound of interest due to its structural relation to pharmacologically active substances. We will delve into the predicted mass spectrometry fragmentation patterns and contrast this powerful technique with other analytical alternatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Robust Characterization Matters

The subject of our investigation, 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol, belongs to a class of compounds that demand rigorous analytical scrutiny. Its structural features, including the methylenedioxy bridge and a chiral center, necessitate a multi-faceted analytical approach to ensure accurate identification, purity assessment, and quantification. The choice of analytical technique can significantly impact the reliability and efficiency of research and development efforts, as well as the integrity of forensic investigations.[1][2] In this context, understanding the nuances of each method is not merely an academic exercise but a critical component of scientific integrity.

Unraveling the Molecular Fingerprint: Predicting the Mass Spectrometry Fragmentation Pattern

The molecular ion (M+) of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol is expected at an m/z corresponding to its molecular weight. Key fragmentation pathways are likely to involve:

  • Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group and the adjacent benzylic carbon is susceptible to cleavage. This would result in the formation of a stable benzylic cation.

  • Loss of Water: Alcohols readily undergo dehydration, leading to a prominent M-18 peak.[7]

  • Fragmentation of the Methylenedioxy Ring: The benzodioxole moiety can undergo characteristic fragmentation, often involving the loss of formaldehyde (CH₂O) or carbon monoxide (CO).[3][8]

  • Benzylic Cleavage: Cleavage of the bond between the ethyl side chain and the aromatic ring would yield a resonance-stabilized tropylium-like cation.

A key fragment is anticipated to be the methylenedioxybenzoyl cation or related structures, which are characteristic of compounds containing this moiety.[3] The presence of the methyl group on the aromatic ring will influence the m/z of the resulting fragments.

Predicted Fragmentation Pathway of 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol

M Molecular Ion (M+) 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol F1 Loss of CH3 (Alpha-cleavage) M->F1 -15 F2 Loss of H2O (Dehydration) M->F2 -18 F3 Benzylic Cation M->F3 Benzylic Cleavage F4 Methylenedioxybenzoyl Cation F3->F4 Rearrangement

Caption: Predicted electron ionization fragmentation pathway for 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol.

A Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves the integration of multiple techniques. The choice depends on the specific analytical question, be it qualitative identification, quantitative analysis, or stereochemical determination.

Technique Principle Strengths Limitations Typical Application
GC-MS Separates volatile compounds based on boiling point and polarity, followed by mass analysis.[9][10][11]High resolution separation, sensitive detection, extensive spectral libraries for identification.Requires derivatization for non-volatile compounds, thermal degradation of labile molecules.Identification and quantification of volatile and semi-volatile compounds in complex mixtures.
LC-MS Separates compounds based on their affinity for a stationary and mobile phase, followed by mass analysis.[8]Applicable to a wide range of compounds, including non-volatile and thermally labile molecules.Matrix effects can suppress ionization, lower chromatographic resolution than GC for some compounds.Analysis of a broad spectrum of compounds in various matrices, including biological fluids.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[1][12]Unambiguous structure elucidation, non-destructive, provides information on stereochemistry.Lower sensitivity compared to MS, requires higher sample concentrations and purity.Definitive structural confirmation of pure compounds.
FTIR Spectroscopy Measures the absorption of infrared radiation by a sample, providing information about functional groups.[1]Rapid and non-destructive, provides a "fingerprint" of the molecule.Limited structural information for complex molecules, less sensitive than other techniques.Rapid identification of functional groups and confirmation of substance identity against a known standard.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the analysis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol. Optimization may be required based on the specific instrumentation and sample matrix.

Protocol 1: GC-MS Analysis
  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).

    • If necessary, perform derivatization (e.g., silylation) to improve volatility and thermal stability.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is recommended.[11]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Protocol 2: LC-MS Analysis
  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of mobile phase (e.g., methanol/water mixture).

    • Filter the sample through a 0.22 µm syringe filter.

  • LC Conditions:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Analytical Workflow

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis SP1 Dissolution SP2 Derivatization (GC) / Filtration (LC) SP1->SP2 GC Gas Chromatography SP2->GC LC Liquid Chromatography SP2->LC MS Mass Analysis GC->MS LC->MS DA1 Spectral Interpretation MS->DA1 DA2 Library Matching DA1->DA2 DA3 Quantification DA2->DA3

Sources

Comprehensive Guide to Distinguishing Isomers of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing Between Isomers of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

1-(6-methyl-1,3-benzodioxol-5-yl)ethanol (CAS: N/A for specific isomer, generic methylenedioxy derivatives often related to 159873-64-0 families) is a chiral secondary alcohol featuring a trisubstituted benzene ring fused to a dioxole ring. In drug development—particularly for MDMA analogues, stiripentol derivatives, or chiral synthons—distinguishing its isomers is critical for regulatory compliance and efficacy.

The isomeric landscape presents two distinct challenges:

  • Stereochemical Distinction: Separating the (R) and (S) enantiomers, which often exhibit divergent pharmacological profiles.[1]

  • Regioisomeric Distinction: Differentiating the target 5,6-substituted pattern from the 4,5-substituted impurities often formed during non-selective electrophilic aromatic substitution (e.g., Friedel-Crafts acylation).

This guide provides authoritative protocols for distinguishing these isomers using NMR spectroscopy, Chiral HPLC, and Crystallography.

The Isomer Landscape (Visualized)

The following diagram illustrates the structural relationship between the target molecule and its primary isomeric confounders.

IsomerMap Root 1-(methyl-1,3-benzodioxol-yl)ethanol (Molecular Formula: C10H12O3) Regio1 Target Regioisomer 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol (Substituents at 5,6 positions) Root->Regio1 Primary Synthesis Product Regio2 Impurity Regioisomer 1-(5-methyl-1,3-benzodioxol-4-yl)ethanol (Substituents at 4,5 positions) Root->Regio2 Potential Byproduct Enant1 (S)-Enantiomer Active/Target Regio1->Enant1 Chiral Center @ C-alpha Enant2 (R)-Enantiomer Distomer Regio1->Enant2

Caption: Hierarchical classification of stereoisomers and regioisomers for the target methylenedioxy phenethanol derivative.

Part A: Distinguishing Regioisomers (Purity Verification)

Before addressing chirality, one must confirm the substitution pattern on the benzene ring. Electrophilic substitution on 1,3-benzodioxole directs ortho/para to the oxygens, but steric hindrance and directing effects of the methyl group can lead to mixtures.

Method 1: 1H NMR Spectroscopy (The "Singlet vs. Doublet" Test)

This is the most robust, self-validating method. The proton coupling pattern on the aromatic ring is definitive.

  • Target Isomer (5,6-substituted): The protons are located at positions 4 and 7 . These protons are para to each other (separated by the substituents). Para-coupling is typically negligible (~0 Hz).

    • Signal: Two distinct singlets in the aromatic region (approx. 6.5–7.0 ppm).

  • Impurity Isomer (4,5-substituted): The protons are located at positions 6 and 7 . These protons are ortho to each other.

    • Signal: Two doublets (J ≈ 8.0 Hz) showing the characteristic "roofing" effect.

FeatureTarget (5,6-Substituted)Impurity (4,5-Substituted)
Proton Positions 4 and 7 (Para)6 and 7 (Ortho)
Coupling Constant (

)
~0 Hz~8.0 Hz
Multiplicity Two Singlets Two Doublets
NOE Signal NOE between methyl and one aromatic protonNOE between methyl and one aromatic proton (less distinctive)
Method 2: GC-MS Fragmentation

While less definitive than NMR, Mass Spectrometry can provide supporting evidence.

  • Protocol: Electron Impact (EI, 70 eV).

  • Differentiation: Regioisomers often show variations in the ratio of the molecular ion

    
     to the tropylium-like fragment 
    
    
    
    .
  • Ortho Effect: Isomers with the ethanol side chain ortho to the ring oxygen (4-position) may exhibit a prominent

    
     peak due to the "ortho effect" facilitating dehydration, which is less pronounced in the 5-position isomer.
    

Part B: Distinguishing Enantiomers (Chiral Resolution)

Once the regio-chemistry is confirmed, the separation of (R) and (S) enantiomers is required.

Method 1: Chiral HPLC (Gold Standard)

High-Performance Liquid Chromatography using polysaccharide-based stationary phases is the industry standard for quantitative enantiomeric excess (%ee) determination.

Recommended Protocol:

  • Column: Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 280 nm (absorption of the benzodioxole chromophore).

Expected Results:

  • Baseline separation (

    
    ) is typically achieved.
    
  • Elution Order: Must be determined empirically using a known standard (e.g., synthesized via asymmetric transfer hydrogenation or enzymatic reduction). Typically, the (S)-isomer elutes first on AD-H columns for similar benzylic alcohols, but this must be validated experimentally.

Method 2: Mosher's Ester Analysis (Absolute Configuration)

If an enantiopure standard is unavailable, NMR analysis of Mosher's esters allows for the assignment of absolute configuration ((R) vs (S)).

Experimental Workflow:

  • Derivatization: React the alcohol substrate with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials (Pyridine/DMAP, DCM, 2h).

  • 1H NMR Analysis: Acquire spectra for both the (R)-MTPA and (S)-MTPA esters.

  • 
     Calculation:  Calculate 
    
    
    
    for protons near the chiral center (e.g., the methyl doublet of the ethanol chain, the methine proton, and the aromatic ring proton at pos 4).
  • Model Application: Arrange the protons in the standard Mosher conformation. Positive

    
     values lie on one side of the plane; negative values on the other. This spatial map confirms the stereochemistry.
    

Comparative Summary of Analytical Methods

MethodApplicationResolution PowerCost/TimeRequirement
1H NMR (Coupling) Regio-isomerismHigh (Definitive)Low / FastStandard NMR
Chiral HPLC Enantiomer PurityVery High (Quant.)MediumChiral Column
Mosher's NMR Absolute Config.HighHigh (Prep time)MTPA Reagents
Optical Rotation Enantiomer IDLow (Ambiguous)LowPolarimeter

References

  • Enantiomeric Separation of Piperonyl Derivatives Source: National Institutes of Health (NIH) / PubMed Context: Describes the use of Lactobacillus paracasei for the production of (R)-1-(1,3-benzodioxol-5-yl)ethanol and analytical separation. URL:[Link]

  • Chiral HPLC Methods for Benzodioxole Intermediates Source: Chirality (Journal) Context:[2][3][4][5][6] Details the separation of diastereomers and enantiomers of benzodioxole derivatives using Ultron ES-OVM and polysaccharide columns. URL:[Link]

  • Regioisomeric Differentiation by Mass Spectrometry Source: Journal of Mass Spectrometry Context: Discusses the differentiation of 2,3- and 3,4-methylenedioxy ring-substituted phenylalkylamines using fragmentation patterns. URL:[Link]

  • Benchtop NMR for Regioisomer Distinction Source: Oxford Instruments Application Note Context: Demonstrates the "Singlet vs Doublet" principle for distinguishing ortho/meta/para substituted aromatics. URL:[Link]

  • Synthesis and Characterization of Methyl-MDA Precursors Source: ACS Omega Context: Provides synthesis and characterization data for chiral alpha-methyl phenylisopropylamines, relevant to the target structure. URL:[Link]

Sources

Inter-Laboratory Comparison Guide: Analysis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Analyte: 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol (referred to herein as 6-Me-MDPE ) Application: Forensic Impurity Profiling & Synthetic Route Determination

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the forensic analysis of methylenedioxyphenethylamines (e.g., MDMA, MDA), impurity profiling is the primary method for determining synthetic origin. The analyte 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol is a route-specific marker indicative of synthesis involving methylated precursors (e.g., 6-methylpiperonal) or specific alkylation side-reactions.

This guide serves as a definitive protocol for inter-laboratory comparisons (ILC). It addresses the critical analytical challenge posed by this molecule: benzylic alcohol instability . Without proper handling, 6-Me-MDPE undergoes thermal dehydration in Gas Chromatography (GC) injectors, leading to false identification as its corresponding styrene derivative.

The Core Analytical Challenge
FeatureImplication for Analysis
Benzylic Hydroxyl Group Highly prone to thermal elimination (

) to form the vinyl/styrene analog.
6-Methyl Substitution Steric hindrance that may affect derivatization kinetics compared to non-methylated analogs.
Isomeric Complexity Must be chromatographically resolved from positional isomers (e.g., 1-(1,3-benzodioxol-5-yl)-1-propanol).

Comparative Methodology: GC-MS vs. LC-HRMS

To ensure inter-laboratory reproducibility, participants must validate their method against the following comparative framework.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

The Forensic Workhorse (Requires Modification)

  • Status: Recommended only with Derivatization.

  • Mechanism: Electron Ionization (EI) provides rich structural fragmentation.

  • Critical Failure Mode: Direct injection of the underivatized alcohol results in variable dehydration (up to 100%) in the injector port (

    
    ), yielding a split peak or total conversion to the alkene.
    
  • Correction: Silylation using BSTFA + 1% TMCS is mandatory.

  • Performance Metrics:

    • Linearity:

      
       (5–500 
      
      
      
      )
    • Precision (%RSD): < 5% (Derivatized) vs. > 15% (Underivatized)

Method B: Liquid Chromatography-High Resolution MS (LC-HRMS)

The High-Fidelity Alternative

  • Status: Gold Standard for Intact Analysis.

  • Mechanism: Electrospray Ionization (ESI) or APCI in positive mode (

    
     or 
    
    
    
    ).
  • Advantages: Eliminates thermal degradation; separates non-volatile adducts.

  • Limitations: Lower fragmentation data (requires MS/MS for structural confirmation); potential matrix suppression.

Method C: Quantitative NMR (qNMR)

The Primary Reference Method

  • Status: Reference Material Certification.

  • Application: Used solely to assign purity to the reference standards used by participating labs.

  • Target Signal: The benzylic proton (

    
    ) quartet at 
    
    
    
    ppm.

Recommended Experimental Protocol (The "Gold Standard")

For this inter-laboratory comparison, Method A (Derivatized GC-MS) is designated as the standard protocol due to its prevalence in forensic laboratories.

Reagents
  • Solvent: Ethyl Acetate (HPLC Grade, dried over

    
    ).
    
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Internal Standard (IS): Diphenylmethane or deuterated MDMA analogs (

    
    ).
    
Step-by-Step Workflow
  • Extraction:

    • Dissolve

      
       of seized sample (powder) in 
      
      
      
      phosphate buffer (pH 7.0).
    • Extract with

      
       Ethyl Acetate.
      
    • Combine organic layers and evaporate to dryness under nitrogen at

      
      .
      
  • Derivatization (CRITICAL STEP):

    • Reconstitute residue in

      
       Ethyl Acetate.
      
    • Add

      
      BSTFA + 1% TMCS .
      
    • Incubate: Heat at

      
       for 30 minutes . ( Expert Note: The 6-methyl group creates steric hindrance; standard 60°C/15min protocols yield incomplete reaction.)
      
    • Cool to room temperature.

  • GC-MS Acquisition:

    • Column: DB-5MS or equivalent (

      
      ).
      
    • Inlet: Splitless mode,

      
      .
      
    • Oven Program:

      
       (1 min) 
      
      
      
      
      
      
      
      
      
      (5 min).
    • MS Source:

      
      , Scan range 40–450 amu.
      
  • Identification Criteria:

    • Retention time match

      
       min vs. derivatized standard.
      
    • Presence of Trimethylsilyl (TMS) characteristic ions:

      
       73, 75.
      
    • Molecular ion shift:

      
       becomes 
      
      
      
      .

Inter-Laboratory Data Analysis & Visualization

Participating laboratories must submit quantitative data to be analyzed using z-scores to identify outliers.

Statistical Framework

The performance of each laboratory (


) is evaluated against the consensus mean (

) and standard deviation (

):


  • 
    : Satisfactory
    
  • 
    : Questionable
    
  • 
    : Unsatisfactory (Likely due to thermal degradation or incomplete derivatization).
    
Analytical Decision Tree (Graphviz)

G Start Sample: 6-Me-MDPE Analysis Choice Select Analytical Platform Start->Choice GC GC-MS Method Choice->GC LC LC-HRMS Method Choice->LC Direct Direct Injection? GC->Direct No Deriv Derivatization (BSTFA/TMCS, 70°C) GC->Deriv Yes SoftIon Soft Ionization (ESI+ / APCI) LC->SoftIon Dehydration FAILURE: Thermal Dehydration to Styrene Direct->Dehydration TMS_Peak SUCCESS: Stable TMS-Ether Quantifiable Peak Deriv->TMS_Peak Adducts Observe [M+H]+ or [M+Na]+ SoftIon->Adducts

Caption: Analytical decision workflow highlighting the critical necessity of derivatization for GC-MS analysis of benzylic alcohols.

Comparative Data Summary

The following table summarizes expected performance metrics based on validation studies of structurally similar phenethylamine impurities (e.g., SWGDRUG validation guidelines).

ParameterGC-MS (Direct)GC-MS (TMS-Derivatized)LC-QTOF
Analyte Stability Poor (Dehydration)Excellent Excellent
LOD (ng/mL) 500 (Variable)5010
Linearity (

)
< 0.90> 0.995> 0.999
Selectivity Moderate (Isomer overlap)High (Shifted retention)High (Exact mass)
Throughput HighMedium (Prep time)High
Cost LowLowHigh

References

  • SWGDRUG. (2023). Scientific Working Group for the Analysis of Seized Drugs Recommendations, Version 8.1. Retrieved from [Link]

  • UNODC. (2021). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Gimeno, P., et al. (2005).[1] "A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes."[2][1][3] Forensic Science International, 155(2-3), 141-157. (Contextual grounding for impurity profiling).

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library (NIST23). (Reference for fragmentation patterns of methylenedioxy derivatives). [Link]

Sources

Safety Operating Guide

1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol Proper Disposal Procedures Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists.[1][2]

Executive Directive: Operational Integrity & Precursor Awareness

As a Senior Application Scientist, I must frame this not merely as "waste management" but as a critical component of laboratory stewardship. 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol is a functionalized benzodioxole derivative.[1][2] While often used as an intermediate in fragrance synthesis (e.g., Helional precursors) or pharmaceutical research, its methylenedioxy-phenyl structure places it chemically adjacent to regulated precursors (such as MDP2P).[1]

The Core Directive:

  • Prevent Environmental Bioaccumulation: The benzodioxole ring is robust; improper disposal leads to long-term aquatic toxicity.[1][2]

  • Prevent Chemical Diversion/Accidental Synthesis: Strict segregation from oxidizing agents is mandatory.[1][2] Oxidation of this alcohol yields the corresponding ketone, which may be a controlled substance or a "chemical of interest" depending on your jurisdiction.[2]

Chemical Profile & Waste Characterization

Before disposal, verify the physical state.[2] While often a viscous oil or low-melting solid, its waste classification depends on the matrix (solvent vs. neat).[1][2]

PropertyValue / CharacteristicOperational Implication
Chemical Structure Benzodioxole ring + Ethanol side chainHigh Stability. Requires high-temp incineration.[1][2]
Solubility Insoluble in water; Soluble in organics (EtOH, DCM)Do not flush. Must go to organic waste streams.[2]
Flash Point >93°C (Estimated for high MW alcohols)Combustible. Classify as "Ignitable" (D001) if in flammable solvent.[1][2]
Reactivity Incompatible with Strong OxidizersSegregation Critical. Risk of exothermic conversion to ketone.[1][2]
Aquatic Toxicity High (Chronic Category 2/3)Zero Discharge. Strictly prohibited from drain disposal.[1][2]

Immediate Safety & Spill Control

If you are dealing with a spill prior to disposal, execute the following protocol immediately.

  • PPE Requirement: Nitrile gloves (double-gloved recommended for concentrated oils), safety goggles, and a lab coat.[1][2] If heating or aerosolizing, use a fume hood.[2]

  • Spill Response:

    • Isolate: Remove ignition sources.

    • Absorb: Use inert clay (vermiculite) or sand.[1][2] DO NOT use paper towels or combustible rags if the substance is hot or mixed with oxidizers.[2]

    • Clean: Wipe surfaces with ethanol or acetone to solubilize the oily residue, then treat the cleanup materials as Solid Hazardous Waste .[2]

Detailed Disposal Protocol

This workflow ensures compliance with RCRA (USA), REACH (EU), and GLP standards.[2]

Step 1: Segregation (The "Golden Rule")

You must segregate this waste stream based on chemical compatibility.[1][2]

  • Keep Separated From: Chromic acid, Permanganates, Nitric Acid, and Peroxides.[3]

  • Reasoning: Oxidation converts the secondary alcohol to a ketone.[1][2] This changes the regulatory status of the waste and creates an exothermic hazard.[2]

Step 2: Waste Stream Classification

Choose the correct container based on the physical state:

  • Scenario A: Pure Chemical / Reaction Mixture (Liquid)

    • Stream: Non-Halogenated Organic Solvents.[1][2]

    • Container: HDPE or Glass Carboy (Safety Can).

    • Codes: D001 (Ignitable - if in solvent), None (if pure/high flashpoint, but treat as hazardous).[1][2]

  • Scenario B: Contaminated Solids (Gloves, Silica Gel, Filter Paper) [1]

    • Stream: Solid Hazardous Waste (Debris).[1][2]

    • Container: Wide-mouth HDPE jar with screw-top lid.[1][2]

    • Protocol: Double-bag silica gel heavily loaded with the compound to prevent dust inhalation.[1][2]

Step 3: Labeling & Documentation

Your label must be specific to aid the destruction facility.[2]

  • Chemical Name: Write out full name: 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol.

  • constituents: If a mixture, list the solvent (e.g., "70% Ethyl Acetate, 30% Benzodioxole derivative").[2]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.[1][2]

Step 4: Final Destruction
  • Method: High-Temperature Incineration.[1][2]

  • Why: The methylenedioxy ring requires temperatures >1000°C for complete mineralization to CO2 and H2O.[2] Lower temperatures may result in incomplete combustion products.[2]

Visual Decision Logic (Disposal Workflow)

The following diagram illustrates the decision-making process for disposing of 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol, ensuring correct segregation and coding.

DisposalWorkflow Start Waste Generation: 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris / Silica StateCheck->Solid OxidizerCheck CRITICAL: Is Oxidizer Present? Liquid->OxidizerCheck SolidStream Stream: Solid Hazardous Waste (Debris) Solid->SolidStream HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? NonHaloStream Stream: Non-Halogenated Organic Waste HalogenCheck->NonHaloStream No HaloStream Stream: Halogenated Organic Waste HalogenCheck->HaloStream Yes PackLiquid Pack: HDPE/Glass Carboy Label: 'Organic Solvents + Benzodioxole' NonHaloStream->PackLiquid HaloStream->PackLiquid PackSolid Pack: Wide-Mouth Jar Label: 'Solid Waste + Benzodioxole' SolidStream->PackSolid OxidizerCheck->HalogenCheck No Quench ACTION: Quench/Neutralize Before Combining OxidizerCheck->Quench Yes Quench->HalogenCheck

Caption: Operational decision tree for segregating benzodioxole derivatives. Note the critical checkpoint for oxidizers to prevent accidental precursor synthesis.

References

  • PubChem. Compound Summary: 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one (Analogous Safety Data).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings & Characteristics (RCRA).[1][2] Retrieved from [Link]

  • Princeton University EHS. Chemical Incompatibility Chart. Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.